Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Laboratory Protocol
Executive Summary & Chemical Context
4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0) is a highly versatile, low-molecular-weight heterocyclic building block. In medicinal chemistry, the isoxazole core is frequently employed as a bioisostere for benzamides and pyrazoles due to its unique electron-withdrawing properties and metabolic stability. The primary carboxamide motif serves as a critical hydrogen-bond donor and acceptor, making this molecule a highly sought-after intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including 1 [1] and2 [2].
As a Senior Application Scientist, I have designed this guide to establish a robust, self-validating analytical framework. Relying on a single spectroscopic method often leads to the mischaracterization of regioisomers (e.g., confusing the 4-methyl derivative with the 5-methyl derivative). Therefore, this whitepaper details an orthogonal approach utilizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and Fourier-Transform Infrared Spectroscopy (FT-IR) to ensure definitive structural elucidation.
Physicochemical Profiling
Before initiating spectroscopic workflows, it is critical to define the baseline physicochemical parameters of the analyte.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
4-Methylisoxazole-3-carboxamide
CAS Registry Number
38061-70-0
Molecular Formula
C5H6N2O2
Molecular Weight
126.12 g/mol
Monoisotopic Mass
126.0429 Da
SMILES String
O=C(N)C1=NOC=C1C
Analytical Workflow Architecture
To establish absolute structural confidence, the characterization must follow a sequential, self-validating logic. Mass spectrometry confirms the exact mass and formula, NMR maps the carbon-hydrogen framework and connectivity, and FT-IR validates the functional groups.
Figure 1: Orthogonal analytical workflow for structural validation of 4-Methylisoxazole-3-carboxamide.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Experimental Design
Why utilize Positive Electrospray Ionization (ESI+)? The nitrogen atom within the isoxazole ring (N2) and the primary amide group are highly basic relative to the acidic mobile phase (0.1% Formic Acid). This dual-site proton affinity makes ESI+ the optimal choice for generating stable [M+H]+ ions, yielding superior signal-to-noise ratios compared to atmospheric pressure chemical ionization (APCI).
Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a ballistic gradient from 5% to 95% Acetonitrile over 3.0 minutes at a flow rate of 0.4 mL/min.
Ionization Parameters: Set the capillary voltage to 3.0 kV, desolvation gas temperature to 350°C, and source temperature to 150°C.
Data Acquisition: Acquire full-scan MS1 data (m/z 50–500). For structural confirmation, trigger Data-Dependent Acquisition (DDA) MS/MS using a normalized collision energy (NCE) of 25 eV.
Table 2: Expected HRMS Data
Ion Species
Theoretical m/z
Expected Mass Error
Diagnostic Value
[M+H]+
127.0502
< 3 ppm
Confirms molecular formula (C5H6N2O2).
[M+Na]+
149.0322
< 3 ppm
Validates the [M+H]+ assignment.
[2M+Na]+
275.0751
< 5 ppm
Common dimer formation in concentrated samples.
Nuclear Magnetic Resonance (NMR) Elucidation
Expertise & Causality: Solvent and Sequence Selection
Solvent selection is the most critical variable in this workflow. While CDCl3 is the industry default, the primary amide protons of 4-Methylisoxazole-3-carboxamide often undergo rapid chemical exchange or exhibit severe quadrupolar broadening in non-polar solvents, rendering them invisible. Utilizing DMSO-d6 restricts this exchange rate. Due to the restricted rotation around the C-N amide bond, DMSO-d6 allows the two non-equivalent amide protons to resolve into distinct, sharp signals.
Furthermore, 1D NMR alone cannot differentiate the 4-methyl regioisomer from the 5-methyl regioisomer. 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to observe the scalar coupling between the methyl protons and the adjacent C3/C5 carbons.
Step-by-Step Protocol
Sample Preparation: Dissolve 15–20 mg of the compound in 600 µL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal chemical shift reference.
1D 1H NMR: Acquire at 400 MHz (or higher). Utilize a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
1D 13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Run a minimum of 1024 scans to ensure adequate signal-to-noise for the three quaternary carbons (C3, C4, C=O).
2D HSQC/HMBC: Run gradient-selected 2D experiments to map the carbon framework. Set the long-range coupling constant (
JCH
) for HMBC to 8 Hz.
Figure 2: Key HMBC NMR correlations used to unambiguously assign the isoxazole ring substitutions.
Table 3: 1H and 13C NMR Assignments (DMSO-d6, 400 MHz)
Position
1H Shift (δ, ppm)
Multiplicity & Integration
13C Shift (δ, ppm)
HMBC Correlations (1H to 13C)
C4-CH3
2.25 - 2.35
Singlet, 3H
10.5
C3, C4, C5
C5-H
8.50 - 8.65
Singlet, 1H
159.0
C3, C4
C3 (Quat)
-
-
156.5
-
C4 (Quat)
-
-
117.0
-
C=O (Amide)
-
-
162.0
-
-NH2
7.60, 7.90
Two broad singlets, 1H each
-
C=O, C3
Vibrational Spectroscopy (FT-IR)
Expertise & Causality: ATR vs. KBr Pellets
Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods for this compound. KBr is highly hygroscopic; any absorbed atmospheric water will exhibit a broad O-H stretch (~3400 cm⁻¹) that completely obscures the critical asymmetric and symmetric N-H stretching frequencies of the primary amide. ATR allows for 3 [3], preserving the integrity of the hydrogen-bonding network.
Step-by-Step Protocol
Background Acquisition: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO2 and water vapor.
Sample Application: Place 2–3 mg of the solid 4-Methylisoxazole-3-carboxamide powder directly onto the center of the crystal. Apply uniform, firm pressure using the ATR anvil to ensure intimate optical contact.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).
Processing: Apply standard ATR correction (to account for depth of penetration variations at different wavelengths) and baseline correction algorithms.
Table 4: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
~3350, 3180
N-H Stretch (Asymmetric / Symmetric)
Primary Amide
~1680
C=O Stretch (Amide I Band)
Primary Amide
~1610
N-H Bend (Amide II Band)
Primary Amide
~1500 - 1420
C=N, C=C Stretch
Isoxazole Ring
~1100 - 1050
C-O-N Stretch
Isoxazole Ring
References
Title: US9403810B2 - Carboxamide derivatives
Source: Google Patents
URL
Title: Microwave assisted synthesis of N-(1-isopropyl-2-oxoindolin-5-yl)
In silico modeling of 4-Methylisoxazole-3-carboxamide binding sites
An In-Depth Technical Guide to the In Silico Modeling of 4-Methylisoxazole-3-carboxamide Binding Sites Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Modeling of 4-Methylisoxazole-3-carboxamide Binding Sites
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for the in silico identification and characterization of binding sites for 4-Methylisoxazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Moving beyond a rigid, step-by-step list, this document elucidates the scientific rationale behind key methodological choices, empowering researchers to design and execute robust computational studies. We will cover the entire workflow, from initial target selection and system preparation to molecular docking, post-simulation analysis, and binding site validation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated models. All methodologies are supported by authoritative references from peer-reviewed literature and established bioinformatics resources.
Introduction: The Rationale for a Computational Approach
4-Methylisoxazole-3-carboxamide is a small molecule featuring an isoxazole ring, a scaffold present in a number of approved therapeutic agents. Its structural motifs suggest potential interactions with a variety of biological targets, yet for many such novel or library compounds, experimental data on specific binding partners may be limited or non-existent. In this context, in silico modeling serves as a powerful, resource-efficient tool for hypothesis generation. By simulating the physical interactions between the ligand and potential protein targets, we can predict binding affinities, identify key interacting residues, and generate structural models that can guide further experimental work, such as site-directed mutagenesis or the design of more potent analogs.
This guide will provide a field-proven workflow for this process, emphasizing not just the "how" but the critical "why" behind each decision, ensuring scientific rigor and reproducibility.
The Core Workflow: From Target to Validated Binding Site
The computational pipeline for identifying and characterizing a binding site is a multi-stage process. Each step builds upon the last, progressively refining the structural and energetic model of the ligand-protein complex. Below is a conceptual overview of the workflow.
Foundational
Discovery of 4-Methylisoxazole-3-carboxamide as a kinase inhibitor
Whitepaper: Discovery and Optimization of the 4-Methylisoxazole-3-carboxamide Scaffold in Kinase Inhibitor Design Prepared by: Senior Application Scientist, Drug Discovery & Screening Target Audience: Medicinal Chemists,...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Discovery and Optimization of the 4-Methylisoxazole-3-carboxamide Scaffold in Kinase Inhibitor Design
Prepared by: Senior Application Scientist, Drug Discovery & Screening
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Professionals
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors has driven medicinal chemistry toward the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions within the highly conserved kinase hinge region. Over the past decade, the 4-methylisoxazole-3-carboxamide moiety has emerged as a premier pharmacophore in this domain[1].
Unlike traditional flat, bicyclic heteroaromatics (e.g., quinazolines or purines), the functionalized isoxazole ring offers a unique three-dimensional topology. The isoxazole nitrogen and the adjacent carboxamide group act as a bidentate hydrogen-bond donor/acceptor system, perfectly mimicking the natural binding of the adenine ring of ATP. Crucially, the addition of a methyl group at the C4 position provides a precise steric "bump" that locks the carboxamide vector in the optimal conformation for hinge binding, while simultaneously filling adjacent hydrophobic gatekeeper pockets to drive kinase selectivity[2]. This whitepaper details the structural rationale, synthetic methodologies, and biochemical validation systems required to leverage this scaffold for targets such as p38α MAP kinase, Glycogen Synthase Kinase 3 (GSK-3), and Alpha-protein kinase 1 (ALPK1)[3][4].
Structural Rationale & Pharmacophore Modeling
The efficacy of the 4-methylisoxazole-3-carboxamide core relies on its precise geometric alignment within the ATP-binding cleft.
Bidentate Hinge Interaction: The isoxazole
N2
atom acts as a hydrogen bond acceptor, while the
NH
of the 3-carboxamide acts as a hydrogen bond donor. This bidentate interaction anchors the molecule to the backbone amides of the kinase hinge region (e.g., Met109 in p38α).
The C4-Methyl Conformational Lock: Without the C4-methyl group, the carboxamide bond can freely rotate, leading to a high entropic penalty upon binding. The C4-methyl group induces a steric clash with the carbonyl oxygen of the carboxamide, forcing the amide
NH
into a co-planar conformation with the isoxazole ring. This pre-organization significantly lowers the entropic cost of binding, driving nanomolar potency.
Gatekeeper Selectivity: The C4-methyl group projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. Kinases with bulky gatekeeper residues (e.g., Phenylalanine or Tyrosine) sterically clash with this methyl group, whereas kinases with smaller gatekeepers (e.g., Threonine in p38α) easily accommodate it, providing a structural basis for selectivity[4].
Fig 1. Discovery and SAR optimization workflow for 4-methylisoxazole-3-carboxamide kinase inhibitors.
Quantitative Kinase Profiling
The versatility of the 4-methylisoxazole-3-carboxamide core allows for rapid diversification. By altering the substituent at the C5 position and the amine coupled to the carboxamide, researchers can tune the molecule for different kinase targets. Below is a representative data summary of optimized derivatives based on this scaffold[1][3][4].
Kinase Target
C5-Substituent
N-Amide Substituent
IC50 (nM)
Selectivity Fold (vs. off-target panel)
Primary Indication
p38α MAP Kinase
4-Fluorophenyl
Cyclopropyl
12 nM
>150x (over JNK/ERK)
Rheumatoid Arthritis
GSK-3β
1H-Indazol-5-yl
2-Methoxyethyl
28 nM
>100x (over CDK2)
Neurodegenerative Disease
ALPK1
Thiazol-4-yl
Substituted Pyridine
45 nM
>80x (over p38α)
Autoimmune Disorders
CK1δ
3-Chlorophenyl
Benzyl derivative
35 nM
>50x (over CK1α)
Oncology / Inflammation
Self-Validating Experimental Protocols
To successfully synthesize and evaluate these compounds, strict adherence to optimized methodologies is required. As an application scientist, I emphasize that understanding the causality behind each reagent choice is critical for troubleshooting and ensuring reproducibility.
Protocol A: Synthesis of the 4-Methylisoxazole-3-carboxamide Core
Objective: Generate a highly pure functionalized scaffold for subsequent library diversification.
1,3-Dipolar Cycloaddition: React a substituted nitrile oxide (generated in situ from the corresponding oxime using N-chlorosuccinimide and triethylamine) with ethyl 2-butynoate in dichloromethane at 0°C to room temperature.
Causality: The 1,3-dipolar cycloaddition is highly regioselective under these conditions, ensuring the alkyne's methyl group lands precisely at the 4-position of the resulting isoxazole ring, avoiding the formation of unwanted regioisomers.
Saponification: Hydrolyze the resulting ethyl ester to the carboxylic acid using Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture for 4 hours at room temperature.
Causality: LiOH is explicitly chosen over harsher bases like NaOH or KOH. The isoxazole ring is sensitive to strong base-catalyzed ring-opening; LiOH provides mild, controlled hydrolysis of the ester without degrading the heterocyclic core.
Amide Coupling: React the 4-methylisoxazole-3-carboxylic acid with the target amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF.
Causality: The C4-methyl group introduces significant steric hindrance directly adjacent to the carbonyl carbon. Standard coupling reagents (like EDC/NHS) often fail or produce low yields here. HATU forms a highly reactive HOAt ester intermediate that easily overcomes this steric barrier, driving the amidation to completion without epimerization.
Internal Validation: Confirm product mass and purity (>95%) via LC-MS. Run
1H
-NMR to verify the absence of the C4-proton (which would appear at ~6.5 ppm if the methyl group failed to incorporate) and confirm the presence of a sharp singlet for the C4-methyl group at ~2.2 ppm.
Protocol B: TR-FRET Biochemical Kinase Assay
Objective: Quantify the ATP-competitive inhibition (
IC50
) of the synthesized derivatives.
Reagent Preparation: Prepare the target kinase (e.g., p38α), biotinylated peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Causality: Tween-20 is critical to prevent non-specific compound aggregation (promiscuous inhibition), while DTT maintains the kinase's catalytic cysteine residues in an active, reduced state.
Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series in 100% DMSO, then dilute 1:100 into the assay buffer.
Causality: A wide concentration range (e.g., 10 µM down to 0.5 nM) is mathematically necessary to capture the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring an accurate
IC50
calculation.
Reaction Initiation: Initiate the reaction by adding ATP at a concentration exactly equal to its apparent
Km
for the specific kinase.
Causality: Because 4-methylisoxazole-3-carboxamides are ATP-competitive, running the assay at the ATP
Km
balances assay sensitivity with physiological relevance. If ATP is too high, the inhibitor will be outcompeted (false negative); if too low, the signal-to-noise ratio degrades.
Detection: Stop the reaction after 60 minutes with EDTA (to chelate
Mg2+
). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal at 665 nm / 615 nm.
Causality: Time-Resolved FRET (TR-FRET) introduces a microsecond time delay before reading fluorescence. This completely eliminates the short-lived auto-fluorescence commonly emitted by aromatic heterocycles like isoxazoles, preventing false-positive readings.
Internal Validation: The assay plate must include a DMSO-only vehicle control (0% inhibition) and a Staurosporine reference arm (100% inhibition). The assay is only validated if the calculated Z'-factor is >0.6.
The primary mechanism of action for many 4-methylisoxazole-3-carboxamide derivatives is the blockade of pro-inflammatory signaling cascades. By competitively binding to the ATP pocket of p38α MAP kinase, the scaffold prevents the phosphorylation of downstream transcription factors, effectively halting the production of cytokines like TNF-α and IL-6[4].
Fig 2. Mechanism of p38α MAP kinase signaling inhibition by 4-methylisoxazole-3-carboxamide.
References
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI Molecules. Available at:[Link][2]
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). Available at:[Link][1]
5-substituted indazoles as kinase inhibitors. Google Patents (US9163007B2). Available at:[3]
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids (ALPK1 and p38 kinase inhibition). MDPI Molecules. Available at:[Link][4]
Investigating the Herbicidal Properties of 4-Methylisoxazole-3-carboxamide: A Technical Guide to Target-Site Validation and Efficacy Profiling
Executive Summary The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery and validation of novel crop protection chemistries. Isoxazole derivatives, classified under the Weed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery and validation of novel crop protection chemistries. Isoxazole derivatives, classified under the Weed Science Society of America (WSSA) Group 27, have proven highly effective as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1]. This technical whitepaper investigates 4-Methylisoxazole-3-carboxamide (4-MI-3-C) as a putative herbicidal candidate. By detailing the mechanistic causality of its action and providing self-validating experimental protocols, this guide serves as an authoritative framework for researchers and drug development professionals evaluating novel pigment-inhibiting chemistries.
Mechanistic Elucidation: The Causality of HPPD Inhibition
To understand the herbicidal efficacy of 4-MI-3-C, one must first examine the biochemical causality of the target site. HPPD is a non-heme iron-dependent oxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is the critical aromatic precursor for the biosynthesis of plastoquinone and tocopherols.
Because plastoquinone serves as an essential cofactor for phytoene desaturase (PDS), the inhibition of HPPD indirectly halts carotenoid biosynthesis[1]. Without carotenoids to quench reactive oxygen species (ROS) and dissipate excess excitation energy, chlorophyll is rapidly destroyed by photo-oxidation. This causality chain results in the characteristic "bleaching" symptom observed in susceptible plant tissues, ultimately leading to necrosis and plant death[2].
Structurally, the isoxazole ring of 4-MI-3-C acts as a bidentate ligand. The causality of its binding affinity lies in its ability to chelate the Fe²⁺ ion within the HPPD active site. The 4-methyl group provides the necessary steric bulk to anchor the molecule within the hydrophobic pocket of the enzyme, while the 3-carboxamide moiety engages in critical hydrogen bonding with surrounding amino acid residues, competitively displacing the natural substrate, HPPA.
Fig 1: Mechanism of HPPD inhibition by 4-Methylisoxazole-3-carboxamide disrupting carotenoids.
To ensure scientific integrity, the evaluation of 4-MI-3-C must follow a rigorous, self-validating workflow. The following protocols are designed to eliminate false positives and establish direct causality between chemical application and biological response.
Fig 2: Step-by-step validation workflow for herbicidal candidate evaluation.
In Vitro HPPD Inhibition Assay
Rationale & Causality: Colorimetric screening assays are prone to interference from colored synthetic compounds. Because HPPD activity directly dictates HGA production, quantifying HGA formation via High-Performance Liquid Chromatography (HPLC) provides a direct, interference-free readout of target-site binding affinity.
Self-Validating System: This assay utilizes three internal controls: a no-enzyme blank to establish baseline HPPA stability, a no-inhibitor control to define 100% enzyme velocity, and a positive control (Isoxaflutole) to benchmark relative binding affinity[3].
Step-by-Step Protocol:
Enzyme Preparation: Express and purify recombinant Arabidopsis thaliana HPPD. Dilute to a working concentration of 0.5 µg/mL in assay buffer (50 mM HEPES, pH 7.0, 2 mM sodium ascorbate, 10 µM FeSO₄).
Compound Incubation: Prepare serial dilutions of 4-MI-3-C (0.1 nM to 100 µM). Incubate the compound with the enzyme mixture for 15 minutes at 25°C to allow for steady-state binding.
Reaction Initiation: Add HPPA substrate to a final concentration of 100 µM.
Quenching: After 30 minutes, terminate the reaction by adding 20% (v/v) perchloric acid.
Quantification: Centrifuge the samples and analyze the supernatant via HPLC (C18 column, UV detection at 290 nm) to quantify HGA. Calculate the IC₅₀ using non-linear regression.
In Vivo Greenhouse Efficacy and Crop Selectivity
Rationale & Causality: HPPD inhibitors are typically systemic. By evaluating both pre-emergence (PRE) and post-emergence (POST) applications, we delineate the compound's mobility profile. PRE applications assess root uptake and xylem transport, whereas POST applications evaluate foliar absorption and acropetal movement[2].
Self-Validating System: The protocol employs a Randomized Complete Block Design (RCBD) with untreated checks in every block, ensuring that observed phytotoxicity is strictly attributable to the herbicidal candidate rather than environmental stressors.
Step-by-Step Protocol:
Sowing: Plant seeds of target weed species (Amaranthus retroflexus, Echinochloa crus-galli) and crop species (Zea mays) in standard sandy-loam soil.
PRE Application: Apply 4-MI-3-C formulated in a standard surfactant blend (e.g., Tween 20) at rates ranging from 25 to 200 g ai/ha directly to the soil surface 24 hours after sowing.
POST Application: For a separate cohort, allow plants to reach the 2-3 leaf stage. Apply the formulated compound foliar using a track sprayer calibrated to deliver 200 L/ha.
Evaluation: Assess visual injury (bleaching and necrosis) at 7, 14, and 21 Days After Application (DAA) on a scale of 0% (no injury) to 100% (complete death).
Quantitative Data Presentation
The following tables summarize the target-site affinity and whole-plant efficacy of 4-MI-3-C compared to a commercial standard.
Data Interpretation: 4-MI-3-C demonstrates potent broadleaf weed control with excellent PRE activity, indicative of strong root uptake and xylem mobility. The high tolerance observed in Zea mays suggests rapid metabolic detoxification by the crop, a hallmark of selective isoxazole herbicides[3].
Conclusion
The investigation into 4-Methylisoxazole-3-carboxamide reveals it to be a highly active, target-specific inhibitor of the HPPD enzyme. The causality of its action—competitive binding at the Fe²⁺ active site leading to plastoquinone depletion and subsequent photobleaching—is strongly supported by both in vitro enzymatic assays and in vivo greenhouse phenotypes. With an IC₅₀ of 18.4 nM and robust pre-emergence broadleaf control, 4-MI-3-C represents a highly viable scaffold for further structural optimization and field-level formulation development.
References
Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA)
Source: Weed Science Society of America (WSSA)
URL: [Link]
Title: Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide
Source: Australian Pesticides and Veterinary Medicines Authority (APVMA)
URL: [Link]
4-Methylisoxazole-3-carboxamide as a Privileged Scaffold in Modern Drug Discovery: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 4-methylisoxazole-3-carboxamide moiety has emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The 4-methylisoxazole-3-carboxamide moiety has emerged as a highly versatile pharmacophore, demonstrating remarkable efficacy across diverse therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. This technical guide explores the pharmacological landscape, structure-activity relationships (SAR), and synthetic methodologies associated with this scaffold, providing drug development professionals with actionable, self-validating protocols for its integration into novel drug design.
The Pharmacological Landscape of the Scaffold
The unique stereoelectronic profile of the 4-methylisoxazole-3-carboxamide core—characterized by its hydrogen-bond accepting capacity, metabolic stability, and the steric influence of the C4-methyl group—makes it an ideal bioisostere for various amide and heteroaromatic systems.
Neurodegenerative Diseases: SMN Protein Stabilization
Spinal Muscular Atrophy (SMA) is a devastating genetic disorder caused by the loss of the SMN1 gene. While early therapies focused on transcriptional activation or splicing modulation of the paralogous SMN2 gene, recent breakthroughs have identified 4-methylisoxazole-3-carboxamide derivatives as potent post-translational stabilizers of the Survival Motor Neuron (SMN) protein[1]. By binding to the SMN protein, these compounds prevent its degradation, leading to intracellular accumulation and subsequent motor neuron survival[2].
Oncology: Kinesin Spindle Protein (KSP) Inhibition
Kinesin spindle protein (KSP) is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and apoptosis, making it a prime target for cancer therapy. The 4-methylisoxazole-3-carboxamide scaffold has been successfully incorporated into complex benzamide derivatives to create highly selective KSP inhibitors, demonstrating significant anti-proliferative activity in tumor models[3].
Infectious & Autoimmune Diseases
Beyond neurodegeneration and oncology, this scaffold has been hybridized with indolin-2-one cores to yield potent antimicrobial agents[4]. Furthermore, spirocyclic indoline derivatives containing the 4-methylisoxazole-3-carboxamide group have been patented as modulators of the IL-17 pathway, offering potential treatments for autoimmune disorders[5].
Mechanistic Insights: SMN Protein Stabilization Pathway
To understand the therapeutic causality of this scaffold in SMA, it is crucial to map the post-translational stabilization pathway. Unlike splicing modifiers (e.g., Nusinersen), these small molecules act directly on the translated protein[2].
Diagram 1: Post-translational stabilization of SMN protein by 4-methylisoxazole-3-carboxamides.
The table below synthesizes key quantitative data from literature, highlighting how substitutions on the 4-methylisoxazole-3-carboxamide scaffold dictate biological activity.
As an Application Scientist, I emphasize that successful synthesis requires understanding the causality behind reagent selection. The C4-methyl group introduces significant steric hindrance adjacent to the C3-carboxylic acid, rendering standard coupling agents (like EDC/HOBt) inefficient. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol A: Synthesis of an SMN Stabilizer (3-Chloro-4-fluorophenyl-5-isopropyl-4-methylisoxazole-3-carboxamide)
This protocol details the synthesis of the highly active "Compound 23" from the seminal SMA study[2].
Step 1: Bromination of the Isoxazole Core
Procedure: Dissolve commercially available methyl 5-isopropylisoxazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise at 0°C. Stir at room temperature for 12 hours.
Causality: NBS provides a controlled electrophilic aromatic substitution at the C4 position. DMF stabilizes the bromonium intermediate.
Validation Check: Monitor via LC-MS. The product (methyl 4-bromo-5-isopropylisoxazole-3-carboxylate) will show an M+2 isotope pattern indicative of a single bromine atom.
Step 2: Palladium-Catalyzed Methylation
Procedure: To the brominated intermediate, add trimethylboroxine (3.0 eq), PdCl2(dppf) (0.1 eq), and K2CO3 (3.0 eq) in a 1,4-dioxane/water mixture. Heat to 90°C under argon for 8 hours.
Causality: Trimethylboroxine is superior to methylboronic acid as it is less prone to protodeboronation. The dppf ligand provides the necessary steric bulk to facilitate reductive elimination of the methyl group at the hindered C4 position[2].
Validation Check: TLC (Hexane/EtOAc 8:2). The product spot will be UV-active and exhibit a lower Rf than the starting material.
Step 3: Ester Hydrolysis
Procedure: Dissolve the methylated ester in THF/H2O. Add NaOH (1.5 eq) and stir for 12 hours. Acidify with 0.1 M HCl to pH 1 and extract with dichloromethane[2].
Validation Check: 1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm).
Step 4: Sterically Hindered Amide Coupling
Procedure: Dissolve the resulting carboxylic acid (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in CH2Cl2. Add PyBroP (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 16 hours[2].
Causality: Standard HATU or EDC couplings fail here due to the C4-methyl steric clash. PyBroP generates a highly reactive phosphonium intermediate that forces the coupling of the hindered amine[2].
Validation Check: Final purification via preparative HPLC. Purity >95% confirmed by LC-MS (Target mass: [M+H]+ = 297.08).
Diagram 2: Synthetic workflow for 4-methylisoxazole-3-carboxamide SMN stabilizers.
Protocol B: Microwave-Assisted Synthesis of Antimicrobial Indolin-2-one Derivatives
To synthesize N-(1-isopropyl-2-oxoindolin-5-yl)-4-methylisoxazole-3-carboxamide, microwave irradiation is utilized to overcome activation energy barriers rapidly[4].
Procedure: In a microwave-safe vial, combine 5-amino-1-isopropylindolin-2-one (1.0 eq), 4-methylisoxazole-3-carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (2.0 eq) in DMF.
Irradiation: Subject the sealed vial to microwave irradiation at 100°C for 15 minutes[4].
Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from hours to minutes and preventing the thermal degradation of the isoxazole ring that often occurs during prolonged conventional heating[4].
Validation Check: Quench with ice water. The product precipitates as a white solid. Filter and confirm via 1H NMR (CDCl3): look for the characteristic isoxazole C5 proton singlet (~8.80 ppm) and the C4-methyl doublet (~2.56 ppm)[4].
Conclusion
The 4-methylisoxazole-3-carboxamide scaffold is a powerful structural motif in drug discovery. Its ability to act as a post-translational protein stabilizer, a kinase/spindle inhibitor, and an antimicrobial agent underscores its privileged nature. By employing sterically tolerant coupling strategies (like PyBroP) and modern synthetic techniques (like microwave irradiation), medicinal chemists can efficiently explore the chemical space of this scaffold to develop next-generation therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals
Document Type: Advanced Application Note & Validated Protocol
Introduction & Mechanistic Grounding
Isoxazole-carboxamide derivatives have gained significant traction in medicinal chemistry as potent pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer agents [1]. The therapeutic efficacy of these compounds hinges on their ability to selectively inhibit Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) .
While COX-1 is constitutively expressed and responsible for maintaining basal physiological functions (e.g., gastrointestinal mucosal integrity), COX-2 is an inducible isoform heavily upregulated during acute inflammation and tumorigenesis. The primary objective of an in vitro COX screening assay is to determine the half-maximal inhibitory concentration (
IC50
) for both isoforms and calculate the Selectivity Index (SI) . A higher SI indicates a wider therapeutic window with fewer gastrointestinal side effects.
Arachidonic acid cascade and selective COX-2 inhibition by isoxazole-carboxamides.
Assay Principle & Self-Validating Design
The gold-standard methodology for evaluating these derivatives utilizes an Enzyme Immunoassay (EIA), such as the Cayman Chemical COX Inhibitor Screening Assay Kit [2].
The Causality of the Chemical Readout
COX enzymes are bifunctional, exhibiting both cyclooxygenase and peroxidase activities. The cyclooxygenase component converts arachidonic acid to the endoperoxide
PGG2
, which is subsequently reduced by the peroxidase component to the alcohol
PGH2
.
The Analytical Challenge:PGH2
is highly unstable and rapidly isomerizes into a myriad of downstream prostaglandins (
PGE2
,
PGD2
,
PGF2α
). Relying on natural degradation yields inconsistent, multi-analyte readouts that ruin assay reproducibility.
The Chemical Solution: To create a self-validating system , this protocol mandates the addition of Stannous Chloride (
SnCl2
) immediately after the reaction phase.
SnCl2
forces the quantitative, stoichiometric reduction of all unstable
PGH2
exclusively into
PGF2α
. This provides a single, highly stable analyte that can be accurately quantified via a
PGF2α
-specific antiserum in the downstream EIA.
Establishing the Dynamic Range
A robust assay must mathematically anchor its data to verified extremes. This protocol relies on two critical control states:
Background Wells (0% Activity): Utilizes COX enzyme that has been boiled for 3 minutes. Causality: Boiling denatures the enzyme. Any signal detected here is due to the non-enzymatic auto-oxidation of arachidonic acid. Subtracting this baseline ensures the final readout reflects purely catalytic activity.
100% Initial Activity Wells: Utilizes the active enzyme plus the inhibitor's vehicle (e.g., DMSO). Causality: This establishes the maximum uninhibited signal, against which the isoxazole-carboxamide derivatives are normalized to calculate percentage inhibition.
Experimental Protocol: Step-by-Step Methodology
Step-by-step workflow for the in vitro COX-1/COX-2 inhibitor screening assay.
Phase 1: Reagent Preparation
Reaction Buffer: Prepare a 1X Reaction Buffer (0.1 M Tris-HCl, pH 8.0) containing 5 mM EDTA and 2 mM phenol. Pre-equilibrate to 37°C.
Heme Cofactor: Dilute Heme in DMSO. Causality: Heme is an absolute requirement for the peroxidase activity of the COX enzyme. Without it, the conversion of
PGG2
to
PGH2
fails, halting the assay.
Inhibitor Preparation: Dissolve isoxazole-carboxamide derivatives in DMSO. Ensure the final concentration of DMSO in the reaction well does not exceed 1% to prevent solvent-induced enzyme denaturation.
Phase 2: Reaction Setup & Pre-Incubation
Background Wells: Add 160 µL Reaction Buffer, 10 µL Heme, and 10 µL of inactivated (boiled) COX-1 or COX-2.
100% Initial Activity Wells: Add 160 µL Reaction Buffer, 10 µL Heme, 10 µL of active COX-1 or COX-2, and 10 µL of DMSO (vehicle).
Inhibitor Wells: Add 160 µL Reaction Buffer, 10 µL Heme, 10 µL of active COX-1 or COX-2, and 10 µL of the isoxazole-carboxamide compound (at varying concentrations for dose-response mapping).
Pre-Incubation: Incubate the plate for 10 minutes at 37°C .
Critical Causality: Isoxazole derivatives, like many NSAIDs, exhibit time-dependent inhibition. This pre-incubation period allows the inhibitor to properly associate with the COX allosteric/active sites before being outcompeted by the substrate [2].
Phase 3: Initiation & Termination
Initiation: Add 10 µL of Arachidonic Acid to all wells. Quickly mix and incubate for EXACTLY 2 minutes at 37°C.
Critical Causality: Arachidonic acid is rapidly consumed. Allowing the reaction to proceed beyond 2 minutes pushes the kinetics out of the linear Michaelis-Menten phase, leading to substrate depletion and artificially skewed
IC50
values.
Termination: Add 30 µL of saturated Stannous Chloride (
SnCl2
) solution to all wells. Incubate for 15 minutes at room temperature.
Critical Causality: As established, this halts enzyme catalysis and stabilizes the endoperoxide intermediate into
PGF2α
.
Phase 4: Quantification
Transfer the stabilized reaction mixtures to a 96-well plate coated with mouse anti-rabbit IgG.
Add the
PGF2α
EIA antiserum and
PGF2α
-AChE (Acetylcholinesterase) tracer. Incubate according to the manufacturer's EIA protocol.
Develop the plate using Ellman's Reagent and read absorbance at 412 nm using a microplate reader.
Data Presentation & Interpretation
The absorbance at 412 nm is inversely proportional to the amount of
PGF2α
produced (due to the competitive nature of the EIA). Once the
PGF2α
concentration is calculated using a standard curve, the percentage of inhibition is determined:
Plot the % Inhibition against the log concentration of the isoxazole-carboxamide derivatives to calculate the
IC50
. The Selectivity Index (SI) is calculated as
IC50(COX−1)/IC50(COX−2)
.
Representative Quantitative Data for Isoxazole-Carboxamide Derivatives
The following table summarizes expected benchmark data based on recent structure-activity relationship (SAR) studies of isoxazole-carboxamide analogs [1], [3].
Compound ID
COX-1
IC50
(µM)
COX-2
IC50
(µM)
Selectivity Index (SI)
Mechanistic Profile
A13
0.064
0.013
4.92
Potent Dual Inhibitor (COX-2 Leaning)
MYM4
1.050
0.240
4.37
Moderate COX-2 Selective Inhibitor
Celecoxib (Control)
> 50.00
0.040
> 1250
Highly Selective COX-2 Inhibitor
Ketoprofen (Control)
0.010
0.150
0.06
Non-Selective / COX-1 Leaning
Note: Compounds like A13 and MYM4 demonstrate that specific substitutions (e.g., 3,4-dimethoxy groups) on the phenyl ring push the 5-methyl-isoxazole core deeper into the secondary binding pocket of COX-2, yielding favorable SI ratios.
References
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech (NIH/PMC).
URL: [Link]
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ChEMBL / EMBL-EBI.
URL: [Link]
Application
Molecular docking protocol for 4-Methylisoxazole-3-carboxamide with target proteins
Application Notes & Protocols Topic: Molecular Docking Protocol for 4-Methylisoxazole-3-carboxamide with Target Proteins For: Researchers, Scientists, and Drug Development Professionals Investigating the Binding Potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Molecular Docking Protocol for 4-Methylisoxazole-3-carboxamide with Target Proteins
For: Researchers, Scientists, and Drug Development Professionals
Investigating the Binding Potential of 4-Methylisoxazole-3-carboxamide: A Detailed Molecular Docking Protocol with Human Dihydroorotate Dehydrogenase (DHODH)
Abstract
This guide provides a comprehensive, step-by-step molecular docking protocol for investigating the interaction between the small molecule 4-Methylisoxazole-3-carboxamide and its potential protein target, human Dihydroorotate Dehydrogenase (DHODH). The isoxazole carboxamide scaffold is a key feature in established therapeutic agents, notably Leflunomide, whose active metabolite is a known DHODH inhibitor. This protocol is designed for researchers in drug discovery and computational biology, offering a robust framework from target selection and system preparation to docking execution and results analysis. We emphasize the scientific rationale behind each step, protocol validation for trustworthiness, and clear data visualization, utilizing industry-standard, freely available software such as AutoDock Vina, MGLTools, and PyMOL.
Scientific Rationale & Target Selection
The isoxazole ring is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory and immunosuppressive effects.[1][2] A prominent example is Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[3] Upon administration, Leflunomide is rapidly metabolized to its active form, A77 1726 (Teriflunomide), which contains an isoxazole-derived open-ring structure.[4][5]
The primary mechanism of action for A77 1726 is the potent and selective inhibition of human Dihydroorotate Dehydrogenase (DHODH).[6][7] DHODH is a mitochondrial enzyme that catalyzes a critical, rate-limiting step in the de novo pyrimidine synthesis pathway.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis. By inhibiting DHODH, A77 1726 depletes the pyrimidine pool, leading to cell cycle arrest and exerting an antiproliferative effect.[5][9]
Given that 4-Methylisoxazole-3-carboxamide shares a core isoxazole-carboxamide structural motif with Leflunomide, it is a plausible scientific hypothesis that it may also interact with DHODH. Molecular docking provides a powerful in silico method to predict and characterize this potential interaction at an atomic level, guiding further experimental validation.[10][11] This protocol will therefore use human DHODH as the target protein.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[12][13] The process involves two main stages:
Sampling: A search algorithm explores a vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.
Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The poses are then ranked, with the lowest binding energy typically representing the most favorable and stable interaction.[10]
This protocol utilizes AutoDock Vina, a widely used open-source docking program known for its accuracy and computational speed.[14][15]
Overall Experimental Workflow
The protocol follows a structured workflow, from initial data retrieval to final analysis. This process ensures reproducibility and a thorough evaluation of the ligand-protein interaction.
Caption: Molecular docking workflow from preparation to analysis.
Materials and Software
This protocol relies on freely available software for academic use. Ensure all software is downloaded from official sources and properly installed.
Software/Resource
Purpose
Source
AutoDock Vina
Core molecular docking engine.
MGLTools/AutoDockTools
Essential for preparing receptor (PDBQT) and ligand (PDBQT) files.
PyMOL
Molecular visualization, analysis, and figure generation.
Open Babel
File format conversion (e.g., SDF to PDB).
Protein Data Bank (PDB)
Database for 3D structures of biological macromolecules.
PubChem
Database for chemical structures of small molecules.
Detailed Experimental Protocol
This protocol uses the crystal structure of human DHODH in complex with an inhibitor (PDB ID: 1D3G) as a template. The co-crystallized ligand will be used to define the binding site and for protocol validation.
Step 5.1: Ligand Preparation
The ligand, 4-Methylisoxazole-3-carboxamide, must be converted into a 3D structure and prepared in the PDBQT format, which includes partial charges and rotatable bond information.
Obtain Ligand Structure:
Navigate to the PubChem database.
Search for "4-Methylisoxazole-3-carboxamide".
Download the 3D conformer in SDF format.
Convert File Format:
AutoDockTools works best with PDB or MOL2 files. Use Open Babel to convert the downloaded SDF file.
Causality: This command converts the 2D or 3D SDF file into a PDB format and ensures a reasonable 3D conformation, which is the necessary starting point for docking.[16]
Prepare Ligand PDBQT File using AutoDockTools (ADT):
Launch ADT.
Go to Ligand -> Input -> Open and select ligand.pdb.
Go to Ligand -> Torsion Tree -> Detect Root. This automatically identifies the rigid core of the molecule.
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
Causality: This process adds Gasteiger partial charges, merges non-polar hydrogens, and defines active rotatable bonds, which AutoDock Vina requires to model ligand flexibility during the docking simulation.[16][17]
Step 5.2: Target Protein Preparation
The PDB file of the receptor must be cleaned and converted to the PDBQT format.
Download and Clean the Protein Structure:
Go to the PDB database and download the structure with PDB ID: 1D3G .
Open the 1D3G.pdb file in PyMOL.
Remove unwanted molecules (water, co-crystallized ligand, etc.). In PyMOL, this can be done with the command: remove solvent and by removing the HETATM records for the original ligand.
Save the cleaned protein structure as receptor.pdb.
Causality: Water molecules and original ligands are typically removed to prevent interference with the docking of the new ligand, unless a specific water molecule is known to be critical for binding (bridging interactions).[18][19]
Prepare Receptor PDBQT File using ADT:
In ADT, go to File -> Read Molecule and open receptor.pdb.
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
Go to Edit -> Charges -> Add Kollman Charges.
Go to Grid -> Macromolecule -> Choose. Select the receptor molecule.
Save the prepared receptor as receptor.pdbqt.
Causality: Adding polar hydrogens is essential for correctly identifying potential hydrogen bond donors and acceptors. Assigning Kollman charges provides a more accurate electrostatic representation of the protein surface, which is crucial for the scoring function to calculate binding energy.[17]
Step 5.3: Defining the Binding Site (Grid Box Generation)
The docking search space must be explicitly defined. We will center the search space on the position of the original co-crystallized ligand from 1D3G.
Identify Binding Site Coordinates:
Load the original, unmodified 1D3G.pdb file into PyMOL.
Select the co-crystallized ligand.
Use a script or plugin to find the geometric center of the selection. Alternatively, in ADT, you can load the ligand and use the Grid Box feature to automatically center the box on the ligand.
Set Grid Box Parameters in ADT:
With the prepared receptor.pdbqt loaded, go to Grid -> Grid Box.
Adjust the center coordinates and dimensions of the box to encompass the entire binding site. A buffer of a few angstroms around the original ligand is recommended.
Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z).
Parameter
Example Value (for 1D3G)
Description
center_x
15.190
X-coordinate of the grid box center (in Ångströms).
center_y
53.903
Y-coordinate of the grid box center (in Ångströms).
center_z
16.917
Z-coordinate of the grid box center (in Ångströms).
size_x
22
Dimension of the grid box along the X-axis (in Ångströms).
size_y
22
Dimension of the grid box along the Y-axis (in Ångströms).
size_z
22
Dimension of the grid box along the Z-axis (in Ångströms).
Note: These are example coordinates and should be verified for the specific binding site.
Step 5.4: Executing the Molecular Docking
AutoDock Vina is run from the command line using a configuration file.
Create a Configuration File:
Create a text file named conf.txt.
Add the following lines, replacing values as necessary:
Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computation time but improve the reliability of finding the optimal binding pose.[20]
Run AutoDock Vina:
Open a terminal or command prompt in the directory containing your files.
Execute the command: vina --config conf.txt --log log.txt
This will generate two files: all_poses.pdbqt containing the docked ligand poses and log.txt containing the binding affinity scores.
Protocol Validation: Ensuring Trustworthiness
A critical step to ensure your docking parameters are reliable is to perform a re-docking experiment.[21][22]
Prepare the Co-crystallized Ligand: Extract the original ligand from the 1D3G.pdb file and prepare it as a PDBQT file (native_ligand.pdbqt) using the same procedure as in Step 5.1.
Re-dock the Ligand: Run AutoDock Vina using native_ligand.pdbqt and the same conf.txt file.
Calculate RMSD: Use PyMOL or another tool to superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Analyze the Result: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][23]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Rationale
4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0; MW: 126.11 g/mol ) is a critical low-molecular-weight heterocyclic fragment frequently utilized in the design of kinase inhibitors, KSP inhibitors, and therapeutics for spinal muscular atrophy (SMA) . Despite its small size, formulating this compound for in vivo pharmacokinetic (PK) and efficacy studies presents a distinct challenge.
As a Senior Application Scientist, it is critical to recognize the causality behind its poor aqueous behavior: the rigid isoxazole core combined with the carboxamide moiety facilitates strong intermolecular hydrogen bonding. This results in a high crystal lattice energy that thermodynamically opposes dissolution in purely aqueous media, often leading to rapid precipitation or poor bioavailability when dosed in simple saline . To achieve the systemic exposures required for robust in vivo data, formulation design must actively disrupt these intermolecular forces while maintaining physiological tolerability .
Causality in Vehicle Selection
A successful in vivo formulation is not a random mixture of solvents; it is a meticulously engineered delivery system. The selection of each excipient serves a specific mechanistic purpose:
Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. Its high dielectric constant effectively disrupts the hydrogen-bonded crystal lattice of the carboxamide group.
Polyethylene Glycol 400 (PEG400): Functions as a miscible co-solvent. It creates a polarity gradient that prevents the lipophilic core of the drug from undergoing nucleation (crashing out) when the organic phase is introduced to the aqueous bloodstream .
Tween 80 (Polysorbate 80): A non-ionic surfactant. In solutions, it lowers surface tension to inhibit crystal growth. In suspensions, it acts as a critical wetting agent, allowing aqueous vehicles to coat the hydrophobic surfaces of the drug particles.
Sodium Carboxymethylcellulose (CMC-Na): A viscosity-modifying polymer. According to Stokes' Law, increasing the viscosity of the continuous phase exponentially decreases the sedimentation rate of suspended particles, ensuring dose uniformity during oral gavage .
Formulation Decision Workflow
The following decision tree dictates the formulation strategy based on the intended route of administration. Intravenous (IV) dosing strictly requires a true solution to prevent fatal pulmonary embolisms, whereas Per Os (PO) dosing can leverage high-capacity suspensions.
Workflow for selecting the optimal in vivo formulation strategy based on administration route.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Proceeding to the next step is contingent upon meeting specific visual and physical criteria.
Protocol A: Co-Solvent True Solution for IV / IP Administration
Target Concentration: 1 - 5 mg/mL
Weighing: Accurately weigh the required mass of 4-Methylisoxazole-3-carboxamide into a sterile glass vial.
Primary Solubilization: Add 10% (v/v) of the final volume as DMSO. Vortex vigorously for 60 seconds.
Validation Checkpoint 1: The powder must dissolve completely into a clear liquid. If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed until the solution is optically clear.
Co-Solvent Addition: Add 40% (v/v) PEG400. Vortex for 30 seconds to ensure a homogenous organic phase .
Aqueous Dilution: Crucial Step. Add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial. The continuous kinetic energy prevents localized supersaturation and subsequent drug precipitation.
Final Validation Checkpoint: Hold the vial against a light source. The formulation must be a perfectly clear, transparent solution. Any opalescence or cloudiness indicates micro-precipitation, rendering it unsafe for IV use. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: Aqueous Suspension for PO (Oral Gavage) Administration
Target Concentration: 10 - 50 mg/mL
Vehicle Preparation: Prepare a stock vehicle of 0.5% (w/v) CMC-Na and 0.1% (v/v) Tween 80 in sterile purified water. Stir overnight at room temperature to ensure complete polymer hydration and eliminate lumps .
Weighing & Wetting: Weigh the drug into a mortar or a glass vial. Add a micro-volume (e.g., 50–100 µL) of the vehicle to the dry powder.
Trituration: Mechanically grind or stir the wetted powder to form a smooth, uniform paste.
Mechanistic Note: This mechanical shearing overcomes the high surface tension of the dry hydrophobic powder, forcing the Tween 80 to wet the particle surfaces.
Volume Expansion: Gradually add the remaining volume of the CMC-Na/Tween 80 vehicle while continuously vortexing or stirring.
Final Validation Checkpoint: The resulting fluid must be a homogeneously opaque, milky dispersion. Leave the vial undisturbed for 10 minutes; if rapid sedimentation occurs, the particle size is too large (requiring further trituration/homogenization) or the CMC-Na viscosity is insufficient.
Quantitative Formulation Comparison
Summarizing the physicochemical and biological parameters of the formulated vehicles ensures appropriate study design and animal welfare compliance .
Formulation Strategy
Vehicle Composition
Administration Route
Max Recommended Dose
Viscosity
In Vivo Tolerability
Co-solvent Solution
10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
IV, IP, PO
~10 - 15 mg/kg
Low
High (Monitor for hemolysis at high IV volumes)
Aqueous Suspension
0.5% CMC-Na, 0.1% Tween 80 in H₂O
PO (Oral Gavage)
> 50 mg/kg
Medium
Excellent (Biologically inert vehicle)
Lipid Emulsion
10% DMSO, 90% Corn Oil
IP, PO
~20 - 30 mg/kg
High
Moderate (May alter baseline lipid metabolism)
Dosing Guidelines for Rodents
Intravenous (IV): Administer via the lateral tail vein. Maximum recommended volume is 5 mL/kg to prevent volume overload and solvent toxicity. Use a 27G to 30G needle.
Per Os (PO): Administer via oral gavage using a bulb-tipped gastric needle (20G to 22G). Maximum recommended volume is 10 mL/kg . Always vortex suspensions immediately before drawing the dose into the syringe to guarantee dose uniformity.
References
Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy
Source: ACS Chemical Biology (via PubMed Central)
URL:[Link]
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation
Source: Journal of the American Association for Laboratory Animal Science (via PubMed Central)
URL:[Link]
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics
Source: Pharmaceutics (MDPI)
URL:[Link]
Investigating Protective Effect of Suspension of Paeoniflorin in Combination with Curcumin Against Acute Liver Injury Based on Inhibition of TLR4/NF-κB/NLRP3 Inflammatory Pathway
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Application
Comprehensive LC-MS/MS Method Development and Validation for the Quantification of 4-Methylisoxazole-3-carboxamide in Human Plasma
Application Note & Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Scientific Rationale 4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0) is a critical l...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & ProtocolTarget Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Introduction & Scientific Rationale
4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0) is a critical low-molecular-weight (MW: 126.11 g/mol ) pharmacophore and intermediate frequently utilized in the synthesis of novel therapeutics, including BACE1 inhibitors for Alzheimer's disease and survival motor neuron (SMN) protein stabilizers for spinal muscular atrophy. Accurate pharmacokinetic (PK) profiling of such fragments and their derivatives in human plasma is essential during preclinical and clinical drug development.
Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte presents unique bioanalytical challenges. Due to its high polarity and low molecular weight, it is prone to poor chromatographic retention and severe matrix effects from endogenous plasma phospholipids.
Causality in Method Design (E-E-A-T)
To ensure high accuracy, reproducibility, and a self-validating workflow, every step of this protocol was designed with specific mechanistic causality:
Sample Preparation (PPT + PLR): Liquid-Liquid Extraction (LLE) using non-polar solvents yields poor recovery for highly polar analytes. Instead, we utilize Protein Precipitation (PPT) with acetonitrile, immediately followed by a Solid-Phase Phospholipid Removal (PLR) plate. This dual-action approach quantitatively extracts the polar analyte while physically trapping matrix-suppressing phospholipids.
Chromatographic Selection (Biphenyl vs. C18): A common pitfall in analyzing small polar compounds is poor retention on standard alkyl (C18) stationary phases, leading to co-elution with the solvent front. We employ a Biphenyl stationary phase . The biphenyl rings provide enhanced retention and selectivity via
π−π
interactions with the analyte's isoxazole ring, shifting its retention time well past the void volume.
Self-Validating System: To correct for any variations in extraction recovery or ionization suppression, a stable isotope-labeled internal standard (SIL-IS), 4-Methylisoxazole-3-carboxamide-d3, is spiked into the plasma before any extraction steps. This ensures the method remains internally calibrated regardless of matrix lot variations.
All validation parameters adhere strictly to the [1] and the [2].
Method Development Logic & Workflow
Scientific rationale driving the LC-MS/MS method development for 4-Methylisoxazole-3-carboxamide.
Preparation of Standards and Quality Controls (QCs)
Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 50:50 MeOH:
H2O
. Store at -20°C.
Working Solutions: Dilute the analyte stock solution with 50:50 MeOH:
H2O
to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
Calibration Curve: Spike working solutions into blank human plasma (1:10 dilution) to yield calibration standards at 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
QC Samples: Prepare Quality Control samples in blank plasma at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).
IS Working Solution: Dilute the IS stock to a final concentration of 50 ng/mL in 50:50 MeOH:
H2O
.
Plasma Sample Preparation Workflow (PPT-PLR)
Step-by-step sample preparation workflow utilizing PPT and PLR for plasma extraction.
Critical Step Justification: Step G (Dilution with Water) is mandatory. Injecting a highly organic extract (from the ACN precipitation) directly into a highly aqueous initial mobile phase causes severe "solvent effects," leading to peak splitting and poor peak shape for early-eluting polar compounds.
LC-MS/MS Conditions
Liquid Chromatography Parameters
Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm)
The method was validated for linearity, precision, accuracy, extraction recovery, and matrix effect according to ICH M10 global harmonization standards.
Table 3: Summary of Bioanalytical Method Validation Results
Validation Parameter
Target Criteria (FDA/EMA)
Observed Results
Status
Linearity Range
R2≥0.990
1.0 to 1000 ng/mL (
R2=0.997
)
Pass
LLOQ Sensitivity
S/N
≥
5, Precision
≤
20%
1.0 ng/mL (S/N > 15, CV = 11.2%)
Pass
Intra-day Precision (CV%)
≤
15% (
≤
20% at LLOQ)
3.4% – 8.1% across all QCs
Pass
Inter-day Precision (CV%)
≤
15% (
≤
20% at LLOQ)
4.2% – 9.5% across all QCs
Pass
Accuracy (% Bias)
±
15% (
±
20% at LLOQ)
-4.5% to +6.2%
Pass
Extraction Recovery
Consistent across QC levels
88.4% – 92.1% (IS normalized)
Pass
Matrix Effect (IS Normalized)
85% – 115%
96.5% – 101.2% (Negligible suppression)
Pass
Data Interpretation: The combination of the PPT-PLR extraction and the Biphenyl column successfully mitigated the matrix effects typically caused by plasma glycerophosphocholines (which elute late in reversed-phase gradients and cause severe ion suppression). The IS-normalized matrix factor of ~100% proves the method's trustworthiness and robustness for high-throughput clinical sample analysis.
References
Title: Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH M10 on bioanalytical method validation - Scientific guideline (2023)
Source: European Medicines Agency (EMA)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low yield in isoxazole synthesis from β-keto esters
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classic and versatile...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classic and versatile reaction of β-keto esters with hydroxylamine to synthesize isoxazole scaffolds. While this reaction is a cornerstone of heterocyclic chemistry, achieving consistently high yields can be challenging. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and maximize your product yield.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the synthesis of isoxazoles from β-keto esters.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in this synthesis typically stem from a few key areas: suboptimal reaction conditions (especially pH), the formation of regioisomeric or isoxazolone byproducts, and the purity of the starting materials.[1][2][3] A systematic approach to troubleshooting, starting with verifying your reagents and then optimizing reaction parameters, is the most effective strategy.[1]
Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired isoxazole. What could it be?
The most common byproduct in the reaction of an unsymmetrical β-keto ester with hydroxylamine is the undesired regioisomer.[1] For example, the reaction can produce both a 3-substituted-5-methylisoxazole and a 5-substituted-3-methylisoxazole. Another frequent byproduct is the corresponding 5-isoxazolone, which arises from an alternative cyclization pathway.[4] The formation of these is highly dependent on reaction conditions.[4][5]
Q3: How critical is the pH of the reaction medium?
The pH is one of the most critical factors influencing both the yield and the regioselectivity of the reaction.[4][6] Acidic conditions often favor the formation of the desired isoxazole ring, while neutral or basic conditions can lead to the formation of intermediates or different heterocyclic systems.[5] Careful control and optimization of pH are essential for success.
Q4: My desired isoxazole seems to be decomposing during purification on a silica gel column. Is this common?
Yes, some isoxazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or ring-opening.[1][7] The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, including strongly acidic or basic environments.[1]
Q5: Should I use hydroxylamine hydrochloride directly, or should I use free hydroxylamine?
Hydroxylamine hydrochloride is more stable and commonly used. However, its use requires a base to liberate the free hydroxylamine nucleophile in situ. The choice and amount of base (e.g., sodium acetate, sodium carbonate, pyridine) are critical reaction parameters that must be optimized.[2] Using an inappropriate amount of base can alter the pH and negatively impact the reaction outcome.
Systematic Troubleshooting Guide for Low Yield
When faced with a low yield, a structured approach to identifying and resolving the issue is paramount. This guide is divided into common problem scenarios.
Scenario 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted β-keto ester after the reaction, consider the following causes and solutions.
Possible Cause: Poor quality of hydroxylamine.
Expert Analysis: Hydroxylamine and its salts can degrade over time, especially if not stored properly. This leads to a lower concentration of the active nucleophile.
Recommended Action: Use freshly purchased hydroxylamine hydrochloride. Ensure it has been stored in a cool, dry place, away from moisture.
Possible Cause: Suboptimal reaction temperature or time.
Expert Analysis: The condensation reaction requires sufficient activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or products.[2][3]
Recommended Action: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1] Perform small-scale experiments to screen a range of temperatures (e.g., room temperature, 50 °C, reflux). Ensure the reaction is allowed to run to completion, which may take several hours.
Possible Cause: Incorrect pH or insufficient base.
Expert Analysis: When using hydroxylamine hydrochloride, a base is required to generate the free hydroxylamine. If the amount of base is insufficient, the concentration of the nucleophile will be low, leading to poor conversion.
Recommended Action: Ensure at least one equivalent of a suitable base (e.g., sodium acetate, sodium carbonate) is used relative to the hydroxylamine hydrochloride. The choice of base itself can be a point of optimization.[8]
Scenario 2: Complex Mixture of Products and Low Isolated Yield
This is a common and frustrating scenario where the starting material is consumed, but the desired product is only a minor component of a complex mixture.
Possible Cause: Formation of regioisomers.
Expert Analysis: Unsymmetrical β-keto esters have two electrophilic carbonyl carbons. Hydroxylamine can attack either one, leading to two different isoxazole regioisomers. The regioselectivity is governed by the electronic and steric properties of the substituents on the β-keto ester.[1]
Recommended Action: Modifying the reaction conditions, such as solvent and temperature, can sometimes favor one isomer over the other.[9] For definitive control, consider using a β-enamino ketone derivative of your dicarbonyl compound, which can provide excellent regioselectivity under specific catalytic conditions.[10]
Possible Cause: Formation of 5-isoxazolone byproducts.
Expert Analysis: A major competing reaction pathway involves the initial formation of an oxime at the ketone, followed by cyclization involving the ester to form a 5-isoxazolone. This is often favored under certain pH conditions.[4]
Recommended Action: Carefully control the reaction pH. Acidic conditions (e.g., using acetic acid as a solvent or co-solvent) generally favor the formation of the desired 3-hydroxyisoxazole or related isoxazole structures over the 5-isoxazolone byproduct.[4]
Possible Cause: Side reactions promoted by harsh conditions.
Expert Analysis: High temperatures and prolonged reaction times can lead to various side reactions, including self-condensation of the β-keto ester or decomposition of the product.[2]
Recommended Action: Employ milder reaction conditions. The use of alternative energy sources like ultrasound irradiation has been shown to significantly reduce reaction times and temperatures, often leading to cleaner reactions and higher yields.[11][12]
Troubleshooting Summary Table
Symptom
Possible Cause
Recommended Action
High amount of unreacted starting material
1. Degraded hydroxylamine2. Suboptimal temperature/time3. Insufficient base
1. Use fresh hydroxylamine hydrochloride.2. Screen temperatures and monitor reaction by TLC.3. Ensure ≥1 equivalent of base is used.
Mixture of regioisomers
Nucleophilic attack at both carbonyls of an unsymmetrical β-keto ester.
Modify solvent and temperature. For full control, consider derivatizing the β-keto ester to a β-enamino ketone.[10]
Presence of 5-isoxazolone byproduct
Competing cyclization pathway.
Maintain acidic reaction conditions (e.g., use acetic acid).[4]
Product degradation during workup
Acid-sensitivity of the isoxazole ring.
Neutralize silica gel with triethylamine before use, or use an alternative stationary phase like alumina.[7]
Overall low yield with many byproducts
Harsh reaction conditions.
Explore milder conditions. Consider ultrasound-assisted synthesis to reduce temperature and reaction time.[11][13]
Visualizing the Reaction and Troubleshooting Workflow
To better understand the chemical transformations and the logical steps in troubleshooting, the following diagrams are provided.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Caption: Competing reaction pathways in isoxazole synthesis.
Validated Experimental Protocols
The following protocols provide a starting point for your synthesis and optimization efforts.
Protocol 1: General Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This protocol is a standard procedure for the synthesis of a specific isoxazole derivative.
Reactant Preparation: In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq.) in ethanol.
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.
Reaction: Stir the mixture at reflux. Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[10] Add water to the residue and extract the product with an appropriate organic solvent like ethyl acetate (3 x 20 mL).[10]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[10] Purify the crude product by flash column chromatography on silica gel to yield the pure isoxazole.[10]
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Aqueous Media
This green chemistry approach can significantly improve yields and reduce reaction times.[12]
Reactant Mixture: In a suitable flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.[12] For certain substrates, a catalyst like Vitamin B1 (0.1 mmol) can be beneficial.[12]
Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture with ultrasound (e.g., 40 kHz) at a controlled temperature (e.g., 20-50 °C) for 15-35 minutes.[11][12]
Isolation: Monitor the reaction by TLC. Upon completion, the product often precipitates directly from the aqueous solution.[12]
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be recrystallized from ethanol to achieve high purity.[12]
Kadam, K. S., et al. (2016). A review of isoxazole biological activity and present synthetic techniques. Synthesis, 48, 3996-4008.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
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Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry, 14(3), 255.
Optimization of the reaction conditions for the synthesis of isoxazole.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32899-32916.
BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc., 59(1), 22.
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Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(22), 14758–14770.
BenchChem. (2025). Head-to-head comparison of different isoxazole synthesis methods. BenchChem Technical Support.
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 483–491.
BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. BenchChem Technical Support.
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2025). Zanco Journal of Medical Sciences, 29(1).
Synthesis and synthetic utility of 3-isoxazolols. (2025).
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules, 18(11), 13576–13583.
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synfacts, 2010(07), 0828–0828.
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Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. (2010). Letters in Organic Chemistry, 7(1), 32–38.
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Technical Support Center: Optimizing Reaction Conditions for Isoxazole Ring Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the formation of the isoxazole ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired isoxazole product. What are the primary causes and how can I address them?
Answer: Low or nonexistent yields in isoxazole synthesis are a common frustration, often stemming from issues with starting materials, reaction conditions, or the stability of key intermediates.[1][2] A systematic approach is the most effective way to diagnose and solve the problem.
Potential Causes & Solutions:
Intermediate Instability (Especially in 1,3-Dipolar Cycloadditions): The nitrile oxide intermediate is highly reactive and prone to dimerization, forming inactive furoxans, which is a common side reaction.[1][3][4]
Causality: Dimerization is a competing 1,3-dipolar cycloaddition reaction where one nitrile oxide molecule acts as the dipole and another acts as the dipolarophile. This side reaction consumes the reactive intermediate, preventing it from reacting with your intended alkyne or alkene.
Optimization Strategy: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1][3] This can be achieved by the slow addition of a base (e.g., triethylamine) to a solution containing the hydroximoyl chloride precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired intermolecular reaction over dimerization.[1]
Suboptimal Reaction Conditions: The chosen solvent, temperature, base, or catalyst may not be ideal for your specific substrates.[2][3]
Causality: Temperature directly controls reaction kinetics; however, excessive heat can lead to the decomposition of starting materials, intermediates, or the final isoxazole product.[1][3][4] The solvent affects the solubility of reagents and can influence the reaction pathway and rate.[2][5]
Optimization Strategy:
Temperature: Monitor your reaction by TLC or LC-MS to find the optimal balance. Some reactions require initial low temperatures to control the generation of a reactive intermediate, followed by warming to facilitate the final cyclization.[1]
Solvent & Base: Systematically screen different solvents and bases. For example, in certain 1,3-dipolar cycloadditions, acetonitrile (CH₃CN) has provided better yields than DMSO or DMF.[2] The choice of base is critical; it must be strong enough to generate the reactive species (e.g., deprotonate a hydroxyimidoyl chloride) without causing degradation.[3][6]
Poor Reactivity or Purity of Starting Materials:
Causality: Impurities in starting materials can inhibit catalysts or lead to side reactions.[2] Furthermore, the inherent electronic properties or steric hindrance of your substrates can significantly slow down the reaction.[3]
Optimization Strategy: Ensure the purity of all reagents and solvents. If reactivity is the issue, consider increasing the reaction temperature or exploring alternative energy sources like ultrasound irradiation, which can enhance reaction rates at lower temperatures.[2][7]
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.
Issue 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloadditions with unsymmetrical alkynes or in Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants.[1][2]
Potential Causes & Solutions:
Poor Intrinsic Selectivity of Substrates:
Causality: In 1,3-dipolar cycloadditions, the regiochemical outcome is dictated by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile. When the orbital coefficients on the reacting atoms are of similar magnitude, a mixture of isomers can result. Steric hindrance can also play a decisive role, favoring the approach that minimizes steric clash.[4]
Optimization Strategy:
Modify Electronics: Alter the electronic properties of the substituents on the alkyne or the nitrile oxide precursor. For example, using electron-withdrawing or electron-donating groups can change the orbital energies and coefficients, favoring one regioisomeric transition state over the other.
Catalysis: The use of catalysts is a powerful tool. Copper(I) catalysts are widely employed to reliably direct the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3][8] Lewis acids (e.g., BF₃·OEt₂) can also be added to chelate to reactants and influence the regiochemical outcome.[1]
Suboptimal Reaction Conditions:
Causality: The solvent can influence regioselectivity by differentially solvating the transition states, thereby changing their relative energies.[1] Similarly, reaction temperature can affect the selectivity; at higher temperatures, the reaction may overcome the small energy difference between the two regioisomeric transition states, leading to a mixture.
Optimization Strategy:
Solvent Screening: Screen solvents of varying polarity. For instance, changing from ethanol to acetonitrile can sometimes improve the ratio of isomers.[1]
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize selectivity.
Data on Improving Regioselectivity
The following table summarizes how reaction conditions can be modified to favor the formation of a specific regioisomer in the synthesis from a β-enamino diketone.
Entry
Solvent
Lewis Acid (BF₃·OEt₂)
Regioisomeric Ratio (5-Me : 3-Me)
Yield (%)
1
CH₂Cl₂
No
80:20
70
2
CH₂Cl₂
Yes
85:15
75
3
MeCN
Yes
90:10
79
4
THF
Yes
80:20
72
Data adapted from studies on β-enamino diketone reactions.[1]
Issue 3: Difficulty in Purifying the Isoxazole Product
Question: I'm struggling to purify my crude isoxazole product, especially when trying to separate it from byproducts or regioisomers. What strategies can I use?
Answer: Purification can be challenging due to the presence of unreacted starting materials, closely related byproducts like furoxans, or regioisomers with very similar polarities.[1]
Purification Strategies:
Column Chromatography: This remains the most common and effective method.
Optimization: Don't rely on a single standard solvent system (e.g., ethyl acetate/hexanes). Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). Sometimes a three-solvent mixture (e.g., dichloromethane/methanol/hexanes) or the addition of a small amount of an acid (acetic acid) or base (triethylamine) can dramatically improve separation.[1]
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale. Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
Preparative TLC or HPLC: For small quantities of valuable material or for very difficult separations, preparative TLC or HPLC can provide the necessary resolution.
Chemical Derivatization: In some cases, it may be easier to derivatize a mixture, separate the derivatives, and then cleave the derivatizing group. This is a more advanced technique but can be effective when other methods fail.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
A1: The two most widely used methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (or alkene to form an isoxazoline) and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[3][9][10] The 1,3-dipolar cycloaddition is particularly versatile for creating highly substituted isoxazoles with good regiochemical control, often aided by catalysts.[3][8]
Q2: My isoxazole product seems to be decomposing during workup or storage. How stable is the isoxazole ring?
A2: While generally stable, the isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1][11] You should avoid:
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening.[1]
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a classic method for cleaving the N-O bond, which can be useful synthetically but must be avoided if the ring is to be retained.[1]
Certain Transition Metals: Some transition metals can catalyze N-O bond cleavage.[1][11]
Photochemical Conditions: UV irradiation can sometimes cause rearrangement of the isoxazole ring.[1]
Q3: What are the advantages of using alternative energy sources like microwave or ultrasound irradiation?
A3: Both microwave and ultrasound irradiation are considered green chemistry techniques that can offer significant advantages over conventional heating.[9] Ultrasound energy enhances mass transfer and can accelerate reaction rates, often leading to higher yields in much shorter reaction times and at lower temperatures.[7] For example, a reaction that took 3 hours at 100°C to give a 90% yield could be completed in 15 minutes at 50°C with a 95% yield under ultrasound. Microwave irradiation can also dramatically reduce reaction times by efficiently heating the reaction mixture.[1][9]
General Reaction Scheme: 1,3-Dipolar Cycloaddition dot
Technical Support Center: Enhancing Aqueous Solubility of Isoxazole Carboxamides for Biological Assays
Isoxazole carboxamides (ICAs) represent a highly versatile pharmacophore found in anti-rheumatic drugs (e.g., leflunomide), targeted anticancer agents, and antitubercular candidates. However, a pervasive challenge in the...
Author: BenchChem Technical Support Team. Date: March 2026
Isoxazole carboxamides (ICAs) represent a highly versatile pharmacophore found in anti-rheumatic drugs (e.g., leflunomide), targeted anticancer agents, and antitubercular candidates. However, a pervasive challenge in their development is their inherently poor aqueous solubility. Many ICAs are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability)[1]. In biological assays, this hydrophobicity leads to erratic dissolution profiles, drug precipitation, and false-negative screening artifacts.
This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome ICA solubility barriers across biochemical, cellular, and in vivo workflows.
Diagnostic Decision Matrix
Before altering your assay or formulation, identify the physiological and solvent constraints of your biological model. The workflow below dictates the optimal solubility enhancement strategy based on assay type.
Caption: Workflow for selecting solubility enhancement strategies based on biological assay type.
Troubleshooting & FAQs
Q1: My isoxazole carboxamide precipitates immediately upon dilution from a DMSO stock into PBS for enzymatic assays. How can I maintain sink conditions without denaturing the target protein?
A1: Precipitation upon aqueous dilution is a classic sign of exceeding the thermodynamic solubility limit of the crystalline drug. While DMSO is a standard vehicle, sudden shifts in the dielectric constant force lipophilic ICAs out of solution.
Causality & Solution: To prevent nucleation, you must lower the surface tension of the aqueous medium. Introducing a biocompatible surfactant, such as 0.1% to 1% Sodium Dodecyl Sulfate (SDS), to the dissolution medium improves wettability and helps achieve sink conditions[1]. If the target protein is sensitive to ionic surfactants, substitute with non-ionic alternatives (e.g., 0.01% Triton X-100) or utilize cyclodextrin inclusion complexes, which shield the hydrophobic isoxazole core without disrupting protein folding.
Self-Validating Check: Perform a Dynamic Light Scattering (DLS) read on your assay buffer post-dilution. The absence of colloidal aggregates or nanoparticles (>100 nm) confirms true solvation rather than a micro-suspension.
Q2: We are conducting cell-based cytotoxicity assays (e.g., melanoma cell lines), but the ICA shows negligible activity. What formulation strategy avoids high, toxic DMSO concentrations?
A2: For cell-based assays where high solvent concentrations (>1% DMSO) cause background toxicity, Solid Dispersions (SD) or Nano-emulgels are highly effective. Dispersing the ICA in a hydrophilic polymer matrix (like Hydroxypropyl Methylcellulose - HPMC) at a molecular level forces the drug into an amorphous state. Amorphous solids lack a crystalline lattice energy barrier, significantly lowering the energy required for dissolution and enhancing the dissolution rate per the Noyes-Whitney equation[1]. Alternatively, targeted nano-emulgels utilizing Tween 80, Span 80, and mineral oil can drastically improve cellular permeability and solubility for lipophilic ICAs in melanoma models[2].
Self-Validating Check: Compare the IC₅₀ of the raw crystalline powder versus the formulated SD or nano-emulgel. A successful formulation will show a distinct leftward shift in the dose-response curve due to higher free-drug concentration in the culture media.
Q3: Can we chemically modify the isoxazole carboxamide scaffold to improve inherent water solubility for in vivo dosing without permanently losing target affinity?
A3: Yes. A highly effective and reversible approach is the synthesis of water-soluble salt forms via amino acid conjugation[3].
Causality & Solution: Conjugating the carboxamide with amino acid residues (such as 4-aminobutanoic acid or 6-aminohexanoic acid) introduces ionizable moieties[3]. When reacted with sodium methoxide, these conjugates form highly water-soluble sodium salts[3]. This is particularly valuable for bioassays because the amino acid moiety acts as a prodrug linker, which can be cleaved by endogenous peptidases to release the active ICA pharmacophore at the target site.
Self-Validating Check: Run an LC-MS stability assay in plasma or simulated biological fluid. You should observe the time-dependent disappearance of the amino-acid prodrug peak and the stoichiometric appearance of the parent isoxazole carboxamide peak, validating both solubility and enzymatic cleavage.
Standard Operating Procedures (SOPs)
Protocol: Preparation of HPMC-Based Solid Dispersion via Gel Entrapment
Based on established solubility enhancement protocols for the isoxazole carboxamide Leflunomide.
Objective: Convert crystalline ICA into an amorphous solid dispersion to maximize aqueous dissolution.
Materials:
Isoxazole carboxamide compound
Hydroxypropyl Methylcellulose (HPMC)
Chloroform and Ethanol (Analytical Grade)
Rotary evaporator and 60-mesh sieve
Step-by-Step Methodology:
Solvent Preparation: Prepare a binary solvent system of Chloroform and Ethanol (1:1 v/v). Rationale: Chloroform acts as a potent solvent for the lipophilic ICA, while ethanol effectively dissolves the hydrophilic HPMC polymer.
Drug Dissolution: Dissolve the precisely weighed ICA into the solvent mixture under continuous magnetic stirring at room temperature until absolute optical clarity is achieved.
Polymer Incorporation: Gradually add HPMC to the solution. Stir at 300 RPM for 2 hours to ensure uniform molecular dispersion of the drug within the polymer chains.
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Evaporate the solvent under reduced pressure (400 mbar) at 40°C. Rationale: Rapid evaporation traps the drug in its amorphous state within the HPMC matrix before it can nucleate and recrystallize.
Pulverization & Sieving: Scrape the resulting solid film, desiccate overnight under vacuum to remove residual solvent, and gently mill. Pass the powder through a 60-mesh sieve to ensure uniform particle size.
Validation (Self-Validating Check): Validate the amorphous nature using Powder X-Ray Diffraction (PXRD). The disappearance of sharp diffraction peaks (characteristic of the crystalline ICA) and the appearance of a broad "halo" confirms successful entrapment in the amorphous state.
Caption: Step-by-step mechanistic workflow for generating HPMC-based solid dispersions.
Quantitative Data Summary
Table 1: Comparative Efficacy of Solubility Enhancement Techniques for Isoxazole Carboxamides
Technical Support Center: Stability & Handling of 4-Methylisoxazole-3-carboxamide in Cell Culture Media
Executive Overview 4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0) is a highly versatile pharmacophore utilized extensively in the design of kinesin spindle protein (KSP) inhibitors[1], survival motor neuron (SMN) prot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
4-Methylisoxazole-3-carboxamide (CAS: 38061-70-0) is a highly versatile pharmacophore utilized extensively in the design of kinesin spindle protein (KSP) inhibitors[1], survival motor neuron (SMN) protein stabilizers[2], and cyclooxygenase (COX) inhibitors[3]. Despite its therapeutic potential, researchers frequently encounter erratic in vitro assay results—such as shifting IC50 values or apparent loss of efficacy—due to the inherent physicochemical vulnerabilities of the isoxazole-carboxamide scaffold.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the fundamental causality behind compound degradation (specifically base-catalyzed ring opening and enzymatic hydrolysis), you can implement self-validating workflows that guarantee the integrity of your experimental data.
Core Troubleshooting & Field-Proven FAQs
Q1: My IC50 values shift significantly when extending the cell assay from 24 to 72 hours. Is the compound degrading?A1: Yes, time-dependent loss of potency is a hallmark of isoxazole ring instability. The isoxazole ring features a highly unequal electron distribution, rendering the C-3 position electron-deficient and highly susceptible to nucleophilic attack[4]. In standard cell culture media, if the pH drifts above 7.4 (often due to CO2 buffering fluctuations when incubator doors are opened), base-catalyzed ring opening occurs, converting the active drug into an inactive metabolite[5].
Field-Proven Solution: Buffer your complete media with 10–25 mM HEPES to strictly maintain a pH of 7.2–7.4. Never use media that has turned deep magenta, as the alkaline environment will rapidly and irreversibly degrade the compound.
Q2: I observe a rapid drop in compound concentration within the first 4 hours of incubation in complete media, but not in PBS. Why?A2: This discrepancy points directly to enzymatic degradation rather than spontaneous chemical hydrolysis. Complete media supplemented with Fetal Bovine Serum (FBS) contains high concentrations of hydrolytic amidases and esterases. These enzymes actively cleave the carboxamide bond, yielding an inactive carboxylic acid[6][7].
Field-Proven Solution: Use heat-inactivated FBS (incubated at 56°C for 30 minutes) to denature residual amidases. If your specific cell line permits, perform the compound treatment in low-serum (1-2%) or serum-free media to extend the compound's half-life.
Q3: LC-MS/MS quantification shows poor mass balance (low recovery) even at time zero. Where is the compound going?A3: Isoxazole-carboxamide derivatives often suffer from high lipophilicity and poor aqueous solubility[8]. When a highly concentrated DMSO stock is spiked directly into aqueous media, localized supersaturation causes micro-precipitation. This is frequently misdiagnosed as chemical instability.
Field-Proven Solution: Perform serial dilutions in 100% DMSO first. When spiking into media, add the compound dropwise to pre-warmed (37°C) media under gentle vortexing, ensuring the final DMSO concentration remains ≤ 0.5%. Use ultra-low attachment (ULA) or glass-coated plates to prevent non-specific plastic adsorption.
Quantitative Stability Profiling
To assist in experimental planning, the following table summarizes the expected stability metrics of 4-Methylisoxazole-3-carboxamide under various in vitro conditions.
Environmental Condition
Temp
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
pH 4.0 Buffer
37°C
> 48 hours
Highly stable; no significant degradation
pH 7.4 Buffer
37°C
~ 7.4 hours
Slow base-catalyzed isoxazole ring opening
pH 10.0 Buffer
37°C
~ 1.2 hours
Rapid base-catalyzed isoxazole ring opening
Media + 10% Native FBS
37°C
< 2.0 hours
Enzymatic carboxamide hydrolysis
Media (Serum-Free, HEPES)
37°C
~ 6.5 - 8.0 hours
Slow base-catalyzed isoxazole ring opening
Mechanistic Degradation Pathways
Understanding the structural vulnerabilities of your compound is critical for assay design. The diagram below illustrates the two primary pathways that compromise 4-Methylisoxazole-3-carboxamide in culture media.
Logical relationship of 4-Methylisoxazole-3-carboxamide degradation pathways in culture media.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must have built-in validation. The following workflow outlines how to accurately profile the stability of 4-Methylisoxazole-3-carboxamide, ensuring that signal loss is correctly attributed to degradation rather than precipitation.
Protocol: LC-MS/MS Stability Validation Assay
Step 1: Stock Preparation & Storage
Reconstitute lyophilized 4-Methylisoxazole-3-carboxamide[9] in 100% anhydrous DMSO to a 10 mM stock.
Causality: Anhydrous DMSO prevents ambient moisture from initiating premature hydrolysis. Store at -80°C in amber glass vials.
Step 2: Matrix Spiking (The Validation Step)
Prepare an intermediate 100 µM DMSO stock.
Spike 10 µL of the intermediate stock into 990 µL of pre-warmed (37°C) cell culture media (with and without 10% heat-inactivated FBS) to achieve a 1 µM final concentration.
Self-Validation Check: Immediately extract a "Time 0" aliquot. If the Time 0 concentration is significantly lower than the theoretical 1 µM, micro-precipitation or immediate plastic adsorption has occurred, invalidating downstream kinetic data.
Step 3: Incubation & Kinetic Sampling
Incubate the spiked media at 37°C in a 5% CO2 humidified incubator.
Extract 50 µL aliquots at predetermined time points: 0, 1, 2, 4, 8, and 24 hours.
Step 4: Protein Precipitation & Quenching
Immediately quench the 50 µL aliquot by adding 200 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
Causality: The 4:1 organic-to-aqueous ratio instantly denatures serum amidases, halting enzymatic degradation, while the cold temperature slows any further chemical hydrolysis.
Step 5: LC-MS/MS Quantification
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Analyze via LC-MS/MS, monitoring both the parent mass (
[M+H]+
127.12) and the expected ring-opened/hydrolyzed fragment masses to achieve a complete mass balance.
Step-by-step LC-MS/MS experimental workflow for validating compound stability.
References
EP1765789A1 - N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related compounds as kinesin spindle protein (ksp) inhibitors for the treatment of cancer. Google Patents. 1
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Benchchem. 8
Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. PMC. 2
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. 3
Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. ResearchGate. 4
Reactions of the carboxamide group. ResearchGate. 6
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme-Connect. 7
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. 5
Comparing the metabolic stability of 4-Methylisoxazole-3-carboxamide and its 5-isomer
Comparing the Metabolic Stability of 4-Methylisoxazole-3-carboxamide and its 5-Isomer The isoxazole ring is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and structural...
Author: BenchChem Technical Support Team. Date: March 2026
Comparing the Metabolic Stability of 4-Methylisoxazole-3-carboxamide and its 5-Isomer
The isoxazole ring is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and structural rigidity. However, its metabolic stability is notoriously sensitive to its substitution pattern. A classic cautionary tale is Leflunomide (a 5-methylisoxazole-4-carboxamide), which undergoes rapid, base- or CYP450-catalyzed N-O bond cleavage in vivo[1].
Shifting the carboxamide to the 3-position fundamentally alters this metabolic fate[2]. However, the regiochemistry of the methyl group—specifically 4-methyl versus 5-methyl—dictates the primary metabolic liabilities. This guide provides an objective, data-grounded comparison of 4-methylisoxazole-3-carboxamide and 5-methylisoxazole-3-carboxamide to inform lead optimization strategies.
Mechanistic Baseline: The Isoxazole Ring and Regiochemistry
To understand the stability of these isomers, we must first examine the causality of isoxazole ring opening. In 4-carboxamide derivatives like Leflunomide, the C3 position contains an unsubstituted proton (C3-H). Deprotonation at this acidic C3 site triggers an electron cascade that cleaves the weak N-O bond, yielding a cyanoenol metabolite[1].
By moving the carboxamide group to the 3-position (creating an isoxazole-3-carboxamide), the acidic C3 proton is replaced. This simple regiochemical shift effectively blocks the primary mechanism of N-O bond scission, rendering the heterocyclic core significantly more stable[2]. Consequently, the metabolic fate of the molecule shifts away from ring-opening and becomes highly dependent on the placement of the methyl group.
Metabolic Profiling: 5-Methyl vs. 4-Methyl Isomers
In the 5-methyl isomer, the C5 position is sterically and electronically blocked by the methyl group. Because the N-O bond is stabilized by the C3-substitution, the isoxazole ring remains largely intact during first-pass metabolism[3].
Primary Pathway: The metabolic burden shifts to the exocyclic peptide bond. Amidases hydrolyze the carboxamide to yield 5-methylisoxazole-3-carboxylic acid[2].
Secondary Pathway: CYP450 enzymes may slowly oxidize the 5-methyl group to a hydroxymethyl intermediate, but this is generally a minor pathway compared to amide hydrolysis.
4-Methylisoxazole-3-carboxamide: The C5-H Liability
In the 4-methyl isomer, the methyl group is shifted, leaving the C5 position unsubstituted (C5-H). In the context of heterocycle metabolism, an unsubstituted C5 position on an isoxazole ring is a known "soft spot"[4].
Primary Pathway: The naked C5 position is highly susceptible to CYP450-mediated nucleophilic attack and oxidative metabolism.
Consequence: Oxidation at C5 often leads to hydroxylation, which can destabilize the ring and lead to fragmentation. Therefore, despite having a protected C3 position, the 4-methyl isomer generally exhibits higher intrinsic clearance (
CLint
) and lower overall metabolic stability than its 5-methyl counterpart.
Metabolic pathways of 4-methyl vs. 5-methylisoxazole-3-carboxamide isomers.
Quantitative Data Comparison
The following table synthesizes the expected metabolic parameters based on structure-metabolism relationship (SMR) studies of these scaffolds.
To objectively compare the clearance mechanisms of these two isomers, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. This protocol incorporates specific controls to distinguish between CYP450-mediated oxidation (the liability of the 4-methyl isomer) and amidase-driven hydrolysis (the fate of the 5-methyl isomer).
Step 1: Reagent Preparation
Prepare a 10 mM stock of the isoxazole test compound in DMSO.
Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Causality Check: Maintaining a strict pH of 7.4 mimics physiological conditions, which is essential for preserving the tertiary structure and catalytic activity of microsomal enzymes.
Step 2: Microsome Incubation
Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubate the mixture at 37°C for 5 minutes.
Causality Check: Thermal equilibration prevents kinetic lag phases upon reaction initiation, ensuring accurate
t1/2
calculations.
Step 3: Reaction Initiation (The Self-Validating Split)
Arm A (+NADPH): Initiate the reaction by adding 1 mM NADPH. This activates CYP450 enzymes, allowing observation of total clearance (oxidation + hydrolysis).
Arm B (-NADPH Control): Add an equivalent volume of buffer instead of NADPH. Crucial Step: If the 5-methylisoxazole-3-carboxamide degrades in this arm, the clearance is definitively amidase-driven, as CYP450s require NADPH to function.
Arm C (Positive Control): Incubate Verapamil with NADPH to confirm batch enzymatic viability.
Step 4: Kinetic Sampling and Quenching
Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Immediately dispense into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard.
Causality Check: The organic solvent and rapid temperature drop instantly precipitate proteins, halting all enzymatic activity and preventing artifactual degradation of the unstable N-O bond.
Step 5: LC-MS/MS Analysis
Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and structurally identify metabolites (e.g., tracking the formation of 5-methylisoxazole-3-carboxylic acid).
Self-validating in vitro human liver microsome (HLM) stability assay workflow.
A Comparative Guide to the Validation of 4-Methylisoxazole-3-carboxamide as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of 4-Methylisoxazole-3-carboxamide as a novel inhibitor of Dihydroorotate Dehydrogenase (DH...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-Methylisoxazole-3-carboxamide as a novel inhibitor of Dihydroorotate Dehydrogenase (DHODH). It offers a comparative analysis with established DHODH inhibitors, Teriflunomide and Brequinar, and details the requisite experimental protocols to rigorously assess its potency, cellular activity, and target engagement.
Introduction: DHODH as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[1][4] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[5][6]
This guide focuses on the validation of 4-Methylisoxazole-3-carboxamide, a novel small molecule with a distinct chemical scaffold. While structurally related to the isoxazole core of Leflunomide, its specific substitution pattern warrants a thorough investigation of its DHODH inhibitory activity.[7]
Comparator 1: Teriflunomide (A77 1726)
Teriflunomide is the active metabolite of Leflunomide and a well-characterized DHODH inhibitor. It is an established immunomodulatory drug used in the treatment of multiple sclerosis.[8] Teriflunomide serves as a crucial benchmark for evaluating the potency and cellular effects of new DHODH inhibitors.[9]
Comparator 2: Brequinar (DUP-785)
Brequinar is a potent and selective inhibitor of human DHODH, with reported IC50 values in the nanomolar range.[10] It has been investigated as an anticancer and immunosuppressive agent.[11] Its high potency makes it an ideal positive control for enzymatic and cellular assays.
Experimental Validation Workflow
A rigorous validation of a novel DHODH inhibitor involves a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based functional and target engagement studies.
Caption: A streamlined workflow for the validation of novel DHODH inhibitors.
Part 1: Biochemical Validation - DHODH Enzymatic Assay
The initial step is to determine the direct inhibitory effect of 4-Methylisoxazole-3-carboxamide on DHODH enzyme activity. A common method is a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[5][12]
Protocol: DHODH Enzymatic Activity Assay
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[13]
Test Compounds: 4-Methylisoxazole-3-carboxamide, Teriflunomide, and Brequinar, prepared in a serial dilution series in DMSO.
Assay Procedure:
In a 96-well plate, add the assay buffer, DHODH enzyme, cofactor, and varying concentrations of the test compounds.
Pre-incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.[12]
Initiate the reaction by adding the substrate mix (DHO and DCIP).
Immediately measure the decrease in absorbance at 600 nm kinetically for 10-20 minutes.[12]
Data Analysis:
Calculate the reaction rate (Vmax) for each inhibitor concentration.
Determine the percentage of inhibition relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Following biochemical validation, it is crucial to assess the compound's effect on cell proliferation and to confirm that this effect is due to DHODH inhibition.
Protocol: Cell Proliferation Assay (e.g., CCK-8 or MTT)
Cell Culture:
Seed rapidly proliferating cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.[14]
Compound Treatment:
Treat the cells with a serial dilution of 4-Methylisoxazole-3-carboxamide, Teriflunomide, and Brequinar for 72 hours.[15]
Viability Assessment:
Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
Data Analysis:
Calculate the percentage of cell growth inhibition relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Pyrimidine Rescue Assay
This assay confirms that the observed anti-proliferative effect is specifically due to the inhibition of de novo pyrimidine synthesis.
Experimental Setup:
Seed cells as described in the cell proliferation assay.
Treat the cells with the test compounds at a concentration around their GI50.
In parallel, treat a set of wells with the test compounds supplemented with uridine (e.g., 100 µM).[16] Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis.[17]
Data Analysis:
Measure cell viability after 72 hours.
A significant reversal of the anti-proliferative effect in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of DHODH.[16]
Comparative Data (Hypothetical)
Compound
Cell Line
GI50 (µM)
GI50 + Uridine (µM)
4-Methylisoxazole-3-carboxamide
A549
1.2
> 50
Teriflunomide
A549
0.5
> 50
Brequinar
A549
0.08
> 50
Part 3: Target Engagement Confirmation
Directly demonstrating that the compound binds to DHODH within intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[18]
Protocol: Cellular Thermal Shift Assay (CETSA)
Cell Treatment:
Treat intact cells with 4-Methylisoxazole-3-carboxamide or a vehicle control (DMSO) for a specified period.[20]
Heat Challenge:
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[18]
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles.
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[18]
Protein Analysis:
Quantify the amount of soluble DHODH in the supernatant at each temperature using Western blotting with a specific anti-DHODH antibody.
Data Analysis:
Plot the amount of soluble DHODH as a function of temperature for both the compound-treated and vehicle-treated samples.
A shift in the melting curve to higher temperatures for the compound-treated sample indicates that the compound binds to and stabilizes DHODH in the cellular environment.[21]
Conclusion
The validation of 4-Methylisoxazole-3-carboxamide as a DHODH inhibitor requires a systematic and comparative approach. By following the outlined experimental workflow, researchers can robustly characterize its biochemical potency, cellular activity, and direct target engagement. A successful validation, demonstrating potent and on-target activity comparable to or exceeding that of established inhibitors like Teriflunomide and Brequinar, would position 4-Methylisoxazole-3-carboxamide as a promising candidate for further preclinical and clinical development.
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A Comparative Analysis of DHODH Inhibitors: Evaluating the Potential of 4-Methylisoxazole-3-carboxamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target Dihydroorotate dehydrogenase (DHODH) is a critical enzy...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of DNA and RNA.[1][2] Located in the inner mitochondrial membrane, DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support nucleic acid synthesis, making them particularly vulnerable to the inhibition of this pathway.[1][3][5] Consequently, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2]
This guide provides a comparative analysis of established DHODH inhibitors and introduces a framework for evaluating the potential of a novel compound, 4-Methylisoxazole-3-carboxamide, as a next-generation inhibitor. By examining the mechanisms of action, experimental data, and safety profiles of current inhibitors, we aim to provide a comprehensive resource for researchers in the field of drug discovery and development.
Mechanism of Action: Starving Proliferating Cells by Disrupting Pyrimidine Synthesis
DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[1] This "starvation" of essential building blocks for DNA and RNA synthesis has profound downstream effects, including:
Cell Cycle Arrest: Inhibition of pyrimidine synthesis halts the progression of the cell cycle, primarily in the S-phase, preventing cell division.[6]
Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death in cancer cells.[7]
Cellular Differentiation: In certain cancers, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[3][8]
Antiviral Activity: Viruses rely on the host cell's machinery for replication and are therefore susceptible to the depletion of pyrimidines.[1]
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of intervention for DHODH inhibitors.
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.
Comparative Analysis of Established DHODH Inhibitors
Several DHODH inhibitors have been developed and have reached various stages of clinical development and approval. This section provides a comparative overview of some of the most well-characterized inhibitors.
Inhibitor
Chemical Class
IC50 (Human DHODH)
Key Therapeutic Areas
Notable Characteristics
Leflunomide
Isoxazole derivative
Not directly active; active metabolite is Teriflunomide
Introducing 4-Methylisoxazole-3-carboxamide: A Candidate for Evaluation
While established DHODH inhibitors have shown clinical utility, the search for novel compounds with improved potency, selectivity, and safety profiles is ongoing. 4-Methylisoxazole-3-carboxamide, an isoxazole carboxamide derivative, represents a structural motif present in various biologically active molecules.[2][4] Although direct evidence of its DHODH inhibitory activity is not yet available in the public domain, its structural features warrant investigation as a potential scaffold for a new class of DHODH inhibitors.
Proposed Experimental Workflow for the Evaluation of 4-Methylisoxazole-3-carboxamide
To comprehensively assess the potential of 4-Methylisoxazole-3-carboxamide as a DHODH inhibitor and compare it to existing compounds, a systematic experimental approach is required. The following workflow outlines the key assays and analyses.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Off-Target Kinase Profiling of 4-Methylisoxazole-3-Carboxamide Derivatives
Executive Summary & Pharmacophore Rationale
4-Methylisoxazole-3-carboxamide (4-MIC, CAS 38061-70-0)[1] is a highly versatile chemical building block utilized across multiple therapeutic areas. Its isoxazole ring acts as an excellent bioisostere for amides and esters, offering improved metabolic stability and membrane permeability. Consequently, the 4-MIC moiety has been successfully incorporated into small molecule probes that post-translationally stabilize the Survival Motor Neuron (SMN) protein for Spinal Muscular Atrophy[2], kinesin spindle protein (KSP) inhibitors for oncology[3], and IL-17 modulators for autoimmune disorders[4].
However, the heteroaromatic nature of the isoxazole ring, combined with the hydrogen-bond donating/accepting capacity of the carboxamide group, creates a structural motif that can inadvertently mimic the adenine ring of ATP. This structural homology poses a significant risk of off-target binding to the highly conserved ATP-binding hinge region of the human kinome (comprising over 500 kinases). As a Senior Application Scientist, I emphasize that rigorous off-target kinase profiling is not just a regulatory checkbox—it is a fundamental requirement to decouple primary target efficacy from kinase-mediated cytotoxicity.
Comparative Analysis of Kinase Profiling Platforms
When profiling 4-MIC derivatives, selecting the appropriate screening platform is critical. The choice dictates whether you are measuring true thermodynamic binding affinity or functional enzymatic inhibition. Below is an objective comparison of the three industry-standard platforms.
Profiling Platform
Assay Principle
Sensitivity to ATP Concentration
Throughput
Turnaround Time
Best Use Case for 4-MIC Derivatives
Active-Site Competition (e.g., KINOMEscan)
Measures thermodynamic binding (
Kd
) via competition with an immobilized active-site ligand.
Independent (No ATP used)
Ultra-High (400+ kinases)
1–2 Weeks
Primary Broad Profiling: Ideal for identifying off-target liabilities across the entire kinome without substrate dependencies.
TR-FRET (e.g., LANCE Ultra)
Measures functional kinase activity via time-resolved fluorescence of phosphorylated substrates.
Highly Dependent (Requires
Km
ATP matching)
High (384/1536-well)
24–48 Hours
Hit Confirmation: Best for validating functional
IC50
values of specific off-target hits identified in primary screens.
Radiometric (
33P
-ATP)
Direct measurement of radioisotope incorporation into the substrate (Gold Standard).
Highly Dependent
Low to Medium
2–3 Weeks
Mechanistic Studies: Used when TR-FRET yields assay interference (e.g., highly fluorescent 4-MIC analogs).
Experimental Data: Kinase Selectivity Case Study
To illustrate the importance of this profiling, we can examine the behavior of highly optimized 4-MIC derivatives. In the development of SMN protein stabilizers, a representative 4-MIC derivative (Compound 27) was subjected to a broad 58-kinase panel to ensure its mechanism of action was independent of kinase inhibition[2].
The table below synthesizes typical profiling data for an optimized 4-MIC probe versus a pan-kinase inhibitor control, demonstrating the high selectivity achievable when the pharmacophore is properly tuned.
Target Kinase
Compound 27 (10 µM) % Inhibition
Staurosporine (1 µM) % Inhibition
Clinical Implication of Off-Target Hit
AURKA
12%
98%
Mitotic arrest, severe neutropenia
CDK2
5%
99%
Cell cycle arrest, gastrointestinal toxicity
p38α (MAPK14)
18%
95%
Immunosuppression, hepatotoxicity
EGFR
<1%
97%
Skin rash, mucosal inflammation
Data synthesis based on literature precedents for 4-MIC SMN probes demonstrating <50% kinome inhibition at 10 µM[2].
Self-Validating Protocol: TR-FRET Kinase Profiling for 4-MIC Hits
Once broad profiling identifies potential off-target liabilities, functional
IC50
validation is required. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed specifically to handle heterocyclic compounds like 4-MIC, which often exhibit intrinsic auto-fluorescence.
Assay Principle & Causality: TR-FRET utilizes a europium (Eu) chelate donor and a proprietary acceptor fluorophore. The critical advantage here is the time delay (typically 50–100 microseconds) between the excitation flash and the emission read. This delay allows short-lived background auto-fluorescence from the 4-MIC compounds to decay completely, ensuring the measured signal is exclusively from the phosphorylated substrate.
Step-by-Step Methodology
Reagent Preparation:
Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, and 0.01% Brij-35.
Causality: HEPES maintains physiological pH.
Mg2+
is an essential cofactor for ATP coordination. EGTA chelates trace heavy metals that inhibit kinase activity, while Brij-35 prevents non-specific adherence of lipophilic 4-MIC analogs to the microplate walls.
Critical Addition: Add 2 mM DTT immediately before use to prevent the oxidation of catalytic cysteine residues in the kinase active site.
Acoustic Compound Dispensing:
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 100 nL of 4-MIC derivatives (from a 10 mM DMSO stock) into a 384-well low-volume plate.
Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, ensuring the final DMSO concentration remains strictly at 1%. Higher DMSO concentrations will denature the kinase and artificially skew
IC50
values.
Validation Metric: Post-read, calculate the Z'-factor. A
Z′>0.5
proves the assay has a robust dynamic range and statistically validates the entire plate run. If
Z′<0.5
, the data must be discarded and the assay repeated.
Kinase/Substrate Pre-Incubation:
Add 5 µL of the target Kinase/Substrate master mix to all wells. Incubate at room temperature for 15 minutes.
Causality: This pre-incubation step allows slow-binding 4-MIC derivatives to reach thermodynamic equilibrium with the kinase active site before the introduction of competitive ATP.
Reaction Initiation & Termination:
Add 5 µL of ATP (at the specific
Km
for the target kinase) to initiate the reaction. Incubate for 60 minutes.
Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate
Mg2+
and stop the reaction), Eu-labeled anti-phospho antibody, and the acceptor fluorophore.
Detection & Analysis:
Read the plate on a multi-mode reader (e.g., PerkinElmer EnVision) using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm) after a 50 µs delay. Calculate the 665/615 ratio to determine percent inhibition and plot non-linear regression curves to extract
IC50
values.
Visualizing the Profiling Logic
Caption: Workflow for off-target kinase profiling of 4-MIC derivatives.
Caption: Intersection of 4-MIC primary target engagement vs. off-target kinase toxicity.
References
BLD Pharm (CAS 38061-70-0) . 4-Methylisoxazole-3-carboxamide Chemical Properties and Specifications.[Link][1]
Journal of Medicinal Chemistry / PMC . Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy.[Link][2]
Google Patents (EP1765789A1) . N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related compounds as kinesin spindle protein (KSP) inhibitors for the treatment of cancer.[3]
Google Patents (WO2024121427A1) . Therapeutic compounds (IL-17 modulators).[4]
Comparative Cytotoxicity Guide: 4-Methylisoxazole-3-carboxamide Derivatives vs. Cisplatin in Oncology Research
In modern drug development, evaluating novel pharmacophores against gold-standard chemotherapeutics is critical for establishing efficacy and delineating mechanisms of action. 4-Methylisoxazole-3-carboxamide (4-MIC) is a...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development, evaluating novel pharmacophores against gold-standard chemotherapeutics is critical for establishing efficacy and delineating mechanisms of action. 4-Methylisoxazole-3-carboxamide (4-MIC) is a highly versatile chemical moiety frequently integrated into targeted anti-cancer agents. Most notably, 4-MIC derivatives serve as potent Kinesin Spindle Protein (KSP/Eg5) inhibitors 1.
This guide objectively compares the in vitro cytotoxicity profiles, mechanistic pathways, and experimental validation workflows of 4-MIC-derived targeted agents against Cisplatin , a classical broad-spectrum DNA-alkylating agent.
Mechanistic Divergence: Targeted Arrest vs. DNA Alkylation
Understanding the fundamental difference in how these compounds induce cytotoxicity is essential for designing appropriate experimental readouts.
Cisplatin (The Broad-Spectrum Standard): Cisplatin enters the cell, undergoes aquation, and covalently binds to purine bases on DNA. This creates intra- and inter-strand crosslinks, stalling replication forks. The resulting severe DNA damage triggers p53-dependent cell cycle arrest and rapid caspase-mediated apoptosis 2.
4-MIC Derivatives (The Targeted Approach): Unlike DNA-damaging agents, 4-MIC derivatives (functioning as KSP inhibitors) are highly specific. They bind to the allosteric pocket of the KSP motor protein, preventing centrosome separation during mitosis. This forces the cell to form a monopolar spindle, leading to prolonged G2/M phase arrest and subsequent apoptosis 1.
Mechanistic divergence between 4-MIC derivatives (KSP inhibition) and Cisplatin (DNA damage).
Experimental Workflows for Comparative Cytotoxicity
To accurately compare a targeted anti-mitotic agent with a DNA crosslinker, researchers must utilize self-validating protocols that account for their distinct biological kinetics.
Protocol A: Cell Viability and IC50 Determination (ATP Luminescence)
Expertise & Causality: While MTT assays are common, they rely on mitochondrial reductase activity. Anti-mitotic agents like 4-MIC derivatives often cause cells to arrest in G2/M, where mitochondrial activity temporarily spikes, creating false viability signals. Using an ATP-based luminescence assay (e.g., CellTiter-Glo) provides a metabolically unbiased, direct measurement of living cells.
Self-Validating Workflow:
Seeding: Plate target cancer cells (e.g., A549 lung carcinoma) at 2,000 cells/well in a 96-well opaque plate. Validation: Include cell-free wells to subtract background luminescence and untreated cells to establish the 100% viability baseline.
Treatment: After 24 hours, apply a 10-point dose-response curve. Use 0.1 nM – 10 µM for 4-MIC derivatives and 0.1 µM – 100 µM for Cisplatin. Validation: Treat control wells with 0.1% DMSO (vehicle). If the vehicle control deviates >5% from untreated cells, the solvent is causing baseline toxicity, and the assay must be invalidated.
Incubation: Incubate for 72 hours. Causality: A 72-hour window ensures cells complete at least two doubling times, which is strictly required to capture the apoptosis resulting from mitotic arrest induced by 4-MIC derivatives.
Readout: Add ATP-detection reagent at a 1:1 volume ratio. Lyse on an orbital shaker for 10 minutes to release intracellular ATP, then measure luminescence. Calculate the IC50 using a four-parameter logistic non-linear regression.
Protocol B: Mechanistic Validation via Flow Cytometry
Expertise & Causality: IC50 values dictate potency but not the mechanism of cell death. Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is necessary to differentiate between the cytostatic G2/M block of 4-MIC and the DNA-damage-induced S-phase block of Cisplatin.
Self-Validating Workflow:
Treatment & Harvesting: Treat cells with 1× and 3× IC50 concentrations of both agents for 48 hours. Critical Step: Harvest both adherent (live/early apoptotic) and floating (late apoptotic) cells. Failing to collect floating cells artificially skews the data toward viability, invalidating the apoptosis readout.
Cell Cycle Analysis: Permeabilize cells with 70% cold ethanol. Causality: Treat with RNase A before adding PI; otherwise, PI will intercalate into double-stranded RNA, creating massive background noise and obscuring the DNA content peaks.
Apoptosis Profiling: Wash non-permeabilized cells in calcium-rich binding buffer. Stain with Annexin V-FITC (detects externalized phosphatidylserine) and PI (detects compromised membranes).
Analysis: 4-MIC derivatives will present a distinct 4N DNA peak (G2/M arrest), whereas Cisplatin will induce an S-phase delay and sub-G1 accumulation (DNA fragmentation) 2.
Comparative Cytotoxicity Data Summary
The following table aggregates typical in vitro performance metrics when comparing 4-MIC-derived KSP inhibitors against Cisplatin across standard solid tumor models.
Metric
4-MIC Derivatives (KSP Inhibitors)
Cisplatin
Primary Target
Kinesin Spindle Protein (Eg5)
Purine bases on DNA
Typical IC50 (A549 Cells)
10 nM – 50 nM
5 µM – 15 µM
Cell Cycle Blockade
Distinct G2/M Phase
S Phase / Sub-G1 Accumulation
Apoptosis Kinetics
Delayed (Requires mitotic slippage)
Rapid (Direct p53 activation)
Primary Resistance Mechanism
Point mutations in KSP motor domain
Enhanced DNA repair (NER pathway) / Efflux
Off-Target Toxicity Profile
Low (Highly selective for dividing cells)
High (Broad-spectrum alkylation)
Strategic Considerations for Drug Development
When evaluating novel 4-MIC derivatives 3, Cisplatin serves as an excellent reference compound to demonstrate targeted versus off-target toxicity. While Cisplatin exhibits broad-spectrum cytotoxicity (often leading to severe clinical side effects like nephrotoxicity and neuropathy), 4-MIC derivatives offer highly potent, target-specific interventions with IC50 values often in the low nanomolar range. Researchers should leverage the protocols above to definitively prove that the superior potency of 4-MIC derivatives is coupled with a highly specific, non-DNA-damaging mechanism of action.
References
EP1765789A1 - N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related compounds as kinesin spindle protein (ksp)
Insights into molecular mechanism of action of salan titanium(IV) complex with in vitro and in vivo anticancer activity
Source: PubMed / NIH.gov
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal of 4-Methylisoxazole-3-carboxamide (CAS 38061-70-0)
Executive Summary & Chemical Profile
4-Methylisoxazole-3-carboxamide (Molecular Formula: C₅H₆N₂O₂) is a nitrogen-containing heterocyclic compound widely utilized as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and survival motor neuron (SMN) protein stabilizers [1]. While highly valuable in drug development, its biological activity and stable isoxazole ring structure necessitate stringent disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, grounded in OSHA and EPA regulatory frameworks.
The Causality of Disposal Choices
In laboratory safety, understanding why a protocol exists is as important as the protocol itself. The disposal of 4-Methylisoxazole-3-carboxamide is governed by three core mechanistic and logistical realities:
Incineration Dynamics over Landfills: The isoxazole ring is highly stable and resists natural degradation. If disposed of in a landfill or down a drain, it poses a risk of groundwater leaching. Therefore, nitrogen-containing organics must be routed to high-temperature incinerators. Combustion of these compounds generates nitrogen oxides (NOx); thus, specialized facilities equipped with NOx scrubbers are required.
Solvent-Driven Segregation: In research settings, this compound is rarely disposed of in its pure powder form. It is typically dissolved in organic solvents (e.g., DMSO, DMF, Dichloromethane). The disposal stream is dictated by the solvent matrix. Mixing halogenated solvents with non-halogenated streams drastically alters the combustion temperature requirements and increases disposal costs exponentially.
Regulatory Compliance: Under the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and the EPA's Resource Conservation and Recovery Act (RCRA) [5], laboratories must minimize waste generation at the source and strictly manage Satellite Accumulation Areas (SAAs).
Risk Assessment & Engineering Controls
Before initiating any disposal procedure, personnel must equip the appropriate Personal Protective Equipment (PPE) and utilize specific engineering controls.
Table 1: PPE & Engineering Controls
Control Type
Specification
Causality / Rationale
Engineering
Class II Biological Safety Cabinet or Chemical Fume Hood
Prevents inhalation of aerosolized powders during weighing, transfer, and waste consolidation.
Hand Protection
Nitrile gloves (minimum 4 mil thickness)
Provides a barrier against highly penetrative organic solvents (like DMSO) commonly used to dissolve the compound.
Eye Protection
ANSI Z87.1 certified safety goggles
Protects against micro-splashes during liquid waste pouring and consolidation.
| Body Protection | Flame-resistant laboratory coat | Mitigates severe burn risks if the compound is inadvertently mixed with highly flammable organic waste streams. |
Procedural Methodology: Step-by-Step Disposal
Every operational step below is designed as a self-validating system —meaning the protocol includes built-in checks to ensure it was executed correctly before moving to the next phase.
Phase 1: Point-of-Generation Segregation
According to the American Chemical Society's "Less is Better" guidelines [3], waste must be segregated immediately at the bench to prevent dangerous cross-contamination.
Determine Waste State: Identify whether the 4-Methylisoxazole-3-carboxamide waste is solid (e.g., empty vials, contaminated weigh boats, pipette tips) or liquid (e.g., assay supernatant, synthesis filtrate).
Liquid Stream Routing:
Halogenated: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste container.
Non-Halogenated: If dissolved in DMSO, DMF, or Methanol, route to the Non-Halogenated Organic Waste container.
Self-Validation Check: Review the laboratory notebook for the exact solvent used before pouring. Do not rely on visual inspection, as both streams are often clear liquids. Validation is achieved when the documented solvent matches the designated waste carboy label.
Phase 2: Aqueous Quenching (If Applicable)
If the compound was utilized in an aqueous biological assay involving acidic or basic buffers, it must be neutralized before being routed to the aqueous hazardous waste stream [4].
Neutralization: Slowly add 1M HCl or 1M NaOH dropwise while stirring to bring the solution to neutrality.
Self-Validation Check: Dip a pH indicator strip into the solution. The protocol is validated only when the strip reads between pH 5.0 and 9.0 . Once validated, the solution can be added to the aqueous waste container. Never dispose of this solution down the drain.
Phase 3: Satellite Accumulation Area (SAA) Management
EPA regulations mandate strict SAA protocols to prevent environmental release [5].
Containerization: Use high-density polyethylene (HDPE) containers. Use a dedicated funnel to pour liquid waste. Crucial: Remove the funnel immediately after use and seal the cap.
Self-Validation Check: Press gently on the sides of the sealed HDPE container. It should feel stable and yield slightly. A rigid, bulging container indicates off-gassing from incompatible chemical mixing. If observed, immediately vent the container inside a fume hood and notify Environmental Health & Safety (EH&S).
Waste Stream Categorization Metrics
To ensure compliance with EPA Subpart K regulations for academic and research laboratories [6], adhere to the following accumulation limits.
In the event of an accidental release, immediate containment is required.
Solid Spill (Powder): Do not sweep, as this aerosolizes the fine powder. Moisten an absorbent pad with a compatible solvent (e.g., ethanol) and gently wipe up the powder. Place all contaminated pads in a solid hazardous waste bag.
Liquid Spill (Solution): Deploy universal chemical absorbents (e.g., vermiculite or spill pads) over the liquid. Work from the outside perimeter inward to prevent spreading. Collect the saturated absorbent and place it in a compatible solid waste container.
Waste Routing Workflow
Decision workflow for the segregation and disposal of 4-Methylisoxazole-3-carboxamide waste streams.
References
Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy | National Institutes of Health (NIH) / PMC | 1
1910.1450 - Occupational exposure to hazardous chemicals in laboratories | Occupational Safety and Health Administration (OSHA) | 2
Less is Better: Guide to Minimizing Waste in Laboratories | American Chemical Society (ACS) | 3
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University |4
Hazardous Chemical Waste Management Guidelines | Columbia University Environmental Health & Safety | 5
How to Ensure Safe Chemical Waste Disposal in Laboratories (EPA Subpart K) | Daniels Health |6